Pyricarbate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSSHBERGOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045708 | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-26-4 | |
| Record name | Pyridinol carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyricarbate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyricarbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRICARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyricarbate in Atherosclerosis: A Technical Examination of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyricarbate, also known as pyridinolcarbamate, is a compound investigated for its potential anti-atherosclerotic properties, primarily in the 1960s and 1970s. Research from that era suggests a multi-faceted mechanism of action, centering on the modulation of lipid metabolism, endothelial function, and neuro-hormonal pathways. While modern molecular studies on this compound are scarce, this technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its proposed mechanisms in the context of contemporary understanding of atherosclerosis. Quantitative data from key studies are presented, along with detailed experimental protocols and inferred signaling pathways to facilitate further research and drug development efforts.
Modulation of Lipid Metabolism
Early studies consistently demonstrated that this compound influences lipid profiles, a key factor in the pathogenesis of atherosclerosis. The primary evidence points to a significant reduction in circulating lipids, particularly cholesterol and phospholipids, in animal models of hypercholesterolemia.
Quantitative Data on Lipid-Lowering Effects
A key study in cholesterol-fed rabbits provides the most detailed quantitative insight into this compound's impact on lipid metabolism and plaque formation.[1]
Table 1: Effect of this compound (PDC) on Serum Lipids and Aortic Atherosclerosis in Rabbits on a High-Cholesterol Diet for 12 Weeks [1]
| Parameter | Control (Chow Diet) | Control + PDC (30 mg/kg/day) | 1% Cholesterol Diet | 1% Cholesterol Diet + PDC (30 mg/kg/day) |
| Serum Cholesterol (mg/dl) | No significant change | No significant change | Markedly elevated | Significantly lowered |
| Serum Phospholipids | Variable decrease | Variable decrease | Markedly elevated | Significantly lowered |
| Serum Triglycerides | Persistent decrease | Persistent decrease | Not significantly different from control | Not significantly different from control |
| Aortic Plaque Involvement (%) | 0 | 0 | 74 ± 8 | 27 ± 6 |
Experimental Protocol: Lipid and Atherosclerosis Assessment in Rabbits[1]
-
Animal Model: Male rabbits.
-
Dietary Regimen:
-
Group 1: Control chow diet.
-
Group 2: Control chow diet supplemented with this compound (30 mg/kg body weight/day).
-
Group 3: 1% cholesterol-supplemented chow diet.
-
Group 4: 1% cholesterol-supplemented chow diet with this compound (30 mg/kg body weight/day).
-
-
Duration: 12 weeks.
-
Blood Sampling: Blood was collected at two-week intervals for analysis of serum cholesterol, phospholipid phosphorus, and triglycerides.
-
Atherosclerosis Assessment: Animals were sacrificed at 4-week intervals. The aortas were removed, and the degree of atherosclerotic involvement was quantitatively assessed as the percentage of the aortic surface covered by plaques.
Improvement of Endothelial Function
The vascular endothelium is a critical regulator of vascular health, and its dysfunction is an early event in atherogenesis. Evidence suggests that this compound may exert protective effects on the endothelium.
Proposed Mechanisms of Endothelial Protection
A study in rats and rabbits fed an atherogenic diet indicated that this compound (Prodectin) decreased endothelial permeability to pre-beta-like particles.[2] This is a crucial anti-atherogenic effect, as increased permeability allows for the infiltration of lipoproteins into the arterial wall, a key initiating step in plaque formation. The proposed mechanism for this effect was an increase in cyclic AMP (cAMP) in the vascular wall, leading to a decrease in the contractility of endothelial cells.[2]
Experimental Workflow: Assessment of Endothelial Permeability
Caption: Experimental workflow for assessing this compound's effect on endothelial permeability.
Modulation of Neuro-Hormonal Pathways
Beyond its effects on lipids and the endothelium, early research pointed towards this compound's interaction with neuro-hormonal systems, which are now recognized as playing a role in the chronic inflammatory processes of atherosclerosis.
Influence on Biogenic Amines
A study in rats demonstrated that this compound increased the concentration of noradrenaline in the heart, blood vessels, and brain, and also increased 5-hydroxytryptamine (serotonin) in the brain.[3][4] The authors suggested a possible link between these biogenic amines and atherosclerotic disease.[3][4] While the direct causal relationship was not established, alterations in catecholamine levels can influence vascular tone, inflammation, and metabolic processes.
Bradykinin (B550075) Antagonism
This compound was also proposed to act as a bradykinin antagonist.[5][6] Bradykinin is a potent vasodilator and pro-inflammatory mediator. By antagonizing its effects, this compound could potentially reduce vascular inflammation and permeability, key events in atherosclerosis.
Inferred Signaling Pathways
Based on the historical proposed mechanisms of action and current knowledge of atherosclerosis, we can infer potential signaling pathways through which this compound may exert its anti-atherosclerotic effects. It is critical to note that these pathways are hypothetical and have not been directly demonstrated in experimental studies involving this compound.
Inferred Bradykinin Antagonism Pathway
Bradykinin, by binding to its B2 receptor on endothelial cells, can trigger pro-inflammatory signaling cascades. As a proposed bradykinin antagonist, this compound could block these downstream effects.
Caption: Inferred signaling pathway of this compound as a bradykinin antagonist.
Inferred Pathway of Biogenic Amine Modulation
The observed increase in noradrenaline by this compound could influence vascular smooth muscle cells (VSMCs) and endothelial cells, potentially impacting vascular tone and inflammatory responses.
Caption: Inferred pathway of this compound's effect on noradrenaline signaling.
Other Proposed Anti-Atherosclerotic Actions
In addition to the above mechanisms, a 1980 study proposed a more complex interplay of effects contributing to this compound's anti-atherogenic action[2]:
-
Activation of biological oxidation and bioenergetics: Suggested by an increased activity of Krebs cycle enzymes.
-
Inhibition of thrombotic processes: Indicated by lowered ADP-induced platelet aggregation.
Conclusion and Future Directions
The available evidence, primarily from research conducted several decades ago, suggests that this compound may mitigate atherosclerosis through a combination of lipid-lowering effects, improvement of endothelial function, and modulation of neuro-hormonal pathways. However, a significant knowledge gap exists regarding its precise molecular targets and its effects on the intricate inflammatory signaling pathways now known to be central to atherosclerosis (e.g., NLRP3 inflammasome, Toll-like receptors).
For drug development professionals, this compound's historical data presents an intriguing case for reinvestigation with modern pharmacological and molecular biology techniques. Future research should focus on:
-
Identifying the specific molecular targets of this compound.
-
Elucidating its impact on key inflammatory pathways in endothelial cells, macrophages, and smooth muscle cells.
-
Conducting well-controlled preclinical studies in modern animal models of atherosclerosis to validate the earlier findings and further characterize its efficacy and safety.
-
Exploring potential synergistic effects with current anti-atherosclerotic therapies.
By revisiting this compound with contemporary scientific tools, it may be possible to unlock its therapeutic potential and develop novel strategies for the prevention and treatment of atherosclerotic cardiovascular disease.
References
- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiatherogenic effect of pyridinolcarbamate (prodectin). Experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atherosclerosis-inhibiting effect of an antibradykinin agent, pyridinolcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinolcarbamate, a bradykinin antagonist in veins. A preliminary report on pharmacologic and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Endothelial Response to Pyricarbate: A Proposed Mechanistic Investigation
An In-depth Technical Guide for Researchers
Introduction
Pyricarbate has been recognized for its therapeutic potential in managing atherosclerosis.[1][2][3][4][5] Atherosclerosis is fundamentally a disease of the vascular endothelium, characterized by chronic inflammation, lipid deposition, and impaired endothelial function. Therefore, it is plausible that this compound exerts its anti-atherosclerotic effects, at least in part, by directly modulating endothelial cell biology. This document provides a comprehensive technical overview of the key in vitro assays and conceptual signaling pathways that could be employed to elucidate the specific effects of this compound on endothelial cells.
Core Areas of Investigation
The in vitro assessment of this compound's impact on endothelial cell function should focus on several key processes that are central to the pathogenesis of atherosclerosis:
-
Endothelial Cell Viability and Proliferation: To determine the cytotoxic potential and effects on cell growth.
-
Endothelial Cell Migration: Crucial for the repair of the endothelial monolayer.
-
Endothelial Inflammation: Assessing the modulation of inflammatory responses.
-
Endothelial Permeability: To evaluate the integrity of the endothelial barrier.
-
Nitric Oxide Bioavailability: A key indicator of endothelial health and vasodilation.
I. Endothelial Cell Viability and Proliferation
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of endothelial cells.
Experimental Protocol: MTT Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Conc. (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.7 ± 4.9 | 102.1 ± 5.5 | 105.3 ± 6.2 |
| 1 | 99.2 ± 5.1 | 108.5 ± 6.8 | 115.7 ± 7.1 |
| 10 | 95.4 ± 4.8 | 90.3 ± 5.9 | 85.1 ± 6.5 |
| 100 | 70.1 ± 6.3 | 55.8 ± 7.2 | 40.2 ± 5.9 |
This is hypothetical data for illustrative purposes.
Experimental Workflow
II. Endothelial Cell Migration
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells, a key process in wound healing and angiogenesis.
Experimental Protocol: Scratch-Wound Assay
-
Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.
-
Scratch: A sterile 200 µL pipette tip is used to create a linear "scratch" in the monolayer.
-
Wash: The wells are gently washed with PBS to remove detached cells.
-
Treatment: The medium is replaced with fresh medium containing this compound at non-toxic concentrations or a vehicle control.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.
Data Presentation
Table 2: Effect of this compound on HUVEC Migration (Scratch-Wound Assay)
| Treatment | 0 hours (Wound Area, µm²) | 12 hours (Wound Area, µm²) | % Wound Closure (12h) |
| Vehicle Control | 850,000 ± 50,000 | 600,000 ± 45,000 | 29.4 ± 5.3 |
| This compound (1 µM) | 860,000 ± 55,000 | 430,000 ± 40,000 | 50.0 ± 4.7 |
| This compound (10 µM) | 845,000 ± 52,000 | 750,000 ± 48,000 | 11.2 ± 5.7 |
This is hypothetical data for illustrative purposes.
Experimental Workflow
III. Endothelial Inflammation
Objective: To investigate the potential anti-inflammatory effects of this compound on endothelial cells by measuring the expression of key adhesion molecules.
Experimental Protocol: VCAM-1 Expression by Flow Cytometry
-
Cell Culture: HUVECs are cultured to confluence in 6-well plates.
-
Pre-treatment: Cells are pre-treated with this compound or vehicle for 1 hour.
-
Stimulation: Cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) for 6 hours to induce inflammation.
-
Cell Detachment: Cells are detached using a non-enzymatic cell dissociation solution.
-
Staining: Cells are incubated with a fluorescently-labeled anti-VCAM-1 antibody.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed using a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) is used to quantify VCAM-1 expression.
Data Presentation
Table 3: Effect of this compound on TNF-α-induced VCAM-1 Expression
| Treatment | Mean Fluorescence Intensity (MFI) ± SD |
| Unstimulated Control | 50 ± 10 |
| TNF-α + Vehicle | 850 ± 75 |
| TNF-α + this compound (1 µM) | 400 ± 50 |
| TNF-α + this compound (10 µM) | 250 ± 40 |
This is hypothetical data for illustrative purposes.
Signaling Pathway
IV. Endothelial Permeability
Objective: To determine if this compound can enhance endothelial barrier function, which is often compromised in atherosclerosis.
Experimental Protocol: Transendothelial Electrical Resistance (TEER)
-
Cell Culture: HUVECs are seeded onto porous Transwell® inserts and grown to a confluent monolayer.
-
Treatment: Once a stable baseline TEER is established, cells are treated with this compound or vehicle.
-
Challenge (Optional): The endothelial barrier can be challenged with an inflammatory agent like thrombin after this compound treatment.
-
Measurement: TEER is measured at various time points using an EVOM™ voltohmmeter.
-
Analysis: TEER values are normalized to the baseline and expressed as a percentage of the control.
Data Presentation
Table 4: Effect of this compound on Endothelial Barrier Function (TEER)
| Treatment | Baseline TEER (Ω·cm²) | TEER after 24h (Ω·cm²) | % Change from Baseline |
| Vehicle Control | 100 ± 8 | 98 ± 7 | -2.0 ± 1.5 |
| This compound (1 µM) | 102 ± 9 | 125 ± 10 | +22.5 ± 2.1 |
| Thrombin + Vehicle | 101 ± 8 | 65 ± 6 | -35.6 ± 4.2 |
| Thrombin + this compound (1 µM) | 99 ± 7 | 88 ± 8 | -11.1 ± 3.8 |
This is hypothetical data for illustrative purposes.
V. Nitric Oxide Bioavailability
Objective: To assess the effect of this compound on the production of nitric oxide (NO), a critical vasodilatory and anti-atherogenic molecule.
Experimental Protocol: DAF-FM DA Assay
-
Cell Culture: HUVECs are cultured in 24-well plates.
-
Loading: Cells are loaded with the NO-sensitive fluorescent probe DAF-FM Diacetate.
-
Treatment: Cells are treated with this compound or vehicle. A positive control such as acetylcholine (B1216132) can be used to stimulate NO production.
-
Measurement: Fluorescence is measured over time using a fluorescence plate reader.
-
Analysis: The rate of increase in fluorescence is proportional to the rate of NO production.
Data Presentation
Table 5: Effect of this compound on Nitric Oxide Production
| Treatment | Rate of Fluorescence Increase (RFU/min) ± SD |
| Basal | 10 ± 2 |
| Acetylcholine (1 µM) | 50 ± 5 |
| This compound (1 µM) | 25 ± 4 |
| Acetylcholine + this compound (1 µM) | 75 ± 8 |
This is hypothetical data for illustrative purposes.
Signaling Pathway
Conclusion
While direct experimental evidence is currently lacking, the established role of this compound as an anti-atherosclerotic agent strongly suggests a potential interaction with endothelial cells. The experimental frameworks detailed in this guide provide a robust starting point for researchers to systematically investigate the in vitro effects of this compound on endothelial cell function. Such studies would be invaluable in elucidating the cellular and molecular mechanisms underlying the therapeutic benefits of this drug and could pave the way for novel strategies in the management of cardiovascular diseases.
References
- 1. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pyridinolcarbamate after acute and chronic administration in patients with atherosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of an anti‐atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines | Semantic Scholar [semanticscholar.org]
- 5. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Pyricarbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyricarbate, also known as pyridinolcarbamate, is a compound that has been historically investigated for its therapeutic effects in vascular disorders. Emerging evidence from early studies has also highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, consolidating available data on its mechanism of action, summarizing its effects in preclinical models, and proposing the signaling pathways involved. While modern, in-depth molecular studies are limited, this document synthesizes the foundational research to offer a detailed perspective for researchers and professionals in drug development. The primary mechanism appears to be linked to its activity as a bradykinin (B550075) antagonist, a key mediator in the inflammatory cascade.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic diseases. The search for effective anti-inflammatory agents remains a critical area of pharmaceutical research. This compound, a pyridine (B92270) derivative, has demonstrated anti-inflammatory effects in various experimental models. This guide aims to explore the scientific basis for these properties, providing a resource for further investigation and development.
Anti-inflammatory Effects of this compound: Preclinical Evidence
Early in vivo studies have provided the foundational evidence for this compound's anti-inflammatory activity. These investigations have primarily focused on animal models of induced inflammation.
Inhibition of Edema
A hallmark of acute inflammation is the formation of edema, the swelling caused by excess fluid trapped in the body's tissues. Studies have shown that this compound can effectively inhibit edema induced by various inflammatory agents.
Table 1: Summary of this compound's Effect on Induced Edema
| Experimental Model | Inducing Agent | Species | Key Findings | Citation |
| Exudative Inflammation | Bradykinin, Silver Nitrate | Rats | Inhibition of exudative reaction | [1] |
| Chemically Induced Edema | Dextrans, Endotoxins | Rats, Rabbits | Therapeutic effect on edema | [2] |
Note: Specific quantitative data such as percentage inhibition or IC50 values are not detailed in the available literature.
Effects on Connective Tissue and Granulation
Chronic inflammation often involves changes in connective tissue metabolism and the formation of granulation tissue. This compound has been observed to influence these processes.
Table 2: Effects of this compound on Connective Tissue and Granulation
| Parameter | Experimental Model | Species | Key Findings | Citation |
| Connective Tissue Metabolism | Not specified | Rats, Rabbits | This compound influences connective tissue metabolism | [2] |
| Granulation Tissue Metabolism | Not specified | Rats, Rabbits | This compound affects granulation tissue metabolism | [2] |
Proposed Mechanism of Action: Bradykinin Antagonism
The most consistently reported mechanism for this compound's anti-inflammatory action is its ability to antagonize the effects of bradykinin.[3][4] Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, increased vascular permeability, and the production of other pro-inflammatory molecules.
The Bradykinin Signaling Pathway in Inflammation
Bradykinin exerts its effects by binding to two main G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates the majority of the acute inflammatory effects of bradykinin. The B1R is typically expressed at low levels but is upregulated during chronic inflammation.
Upon binding to its receptors, bradykinin activates several downstream signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway contributes to vasodilation and increased vascular permeability.
-
Arachidonic Acid (AA) Cascade: Bradykinin can stimulate the release of arachidonic acid from membrane phospholipids (B1166683) via the activation of phospholipase A2 (PLA2). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Bradykinin receptor activation can lead to the phosphorylation and activation of MAPKs, such as ERK, JNK, and p38. These kinases regulate the expression of various inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The activation of bradykinin receptors can also lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.
This compound as a Bradykinin Antagonist
By acting as an antagonist at bradykinin receptors, this compound can theoretically inhibit these downstream signaling events, thereby reducing the cardinal signs of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via bradykinin B2 receptor antagonism.
Experimental Protocols
The following are descriptions of the experimental models cited in the early literature investigating this compound's anti-inflammatory effects. It is important to note that these descriptions are based on the limited details provided in the original publications.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.
-
Objective: To assess the ability of a compound to inhibit edema formation.
-
Procedure:
-
A pre-determined dose of the test compound (this compound) or vehicle is administered to a group of rats, typically via oral or intraperitoneal routes.
-
After a specific period to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (a seaweed extract), is administered into the hind paw of the rats.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Bradykinin-Induced Exudation
This model specifically assesses the ability of a compound to counteract the effects of bradykinin.
-
Objective: To determine if a compound can inhibit the increase in vascular permeability caused by bradykinin.
-
Procedure:
-
Animals are treated with the test compound (this compound) or a vehicle.
-
A dye, such as Evans blue, which binds to plasma albumin, is injected intravenously.
-
Bradykinin is injected intradermally at specific sites.
-
After a set period, the animals are euthanized, and the skin at the injection sites is excised.
-
The amount of dye that has extravasated into the tissue is quantified, usually by extraction and spectrophotometry.
-
A reduction in the amount of extravasated dye in the drug-treated group compared to the control group indicates inhibition of bradykinin-induced vascular permeability.
-
Future Directions and Conclusion
The existing literature, though dated, provides a compelling rationale for the anti-inflammatory properties of this compound, primarily through its antagonism of the bradykinin system. However, to fully understand its therapeutic potential and to meet modern drug development standards, further research is imperative.
Key areas for future investigation include:
-
In Vitro Studies: Elucidating the specific binding kinetics of this compound to bradykinin receptors (B1R and B2R) and its functional antagonist activity in cell-based assays.
-
Signaling Pathway Analysis: Investigating the downstream effects of this compound on key inflammatory signaling pathways such as NF-κB and MAPK in relevant cell types (e.g., macrophages, endothelial cells).
-
Cytokine Profiling: Quantifying the effect of this compound on the production and release of a broad range of pro- and anti-inflammatory cytokines and chemokines.
-
Quantitative In Vivo Studies: Conducting dose-response studies in modern, well-characterized animal models of inflammation to determine efficacy and establish a therapeutic window.
References
- 1. research.brighton.ac.uk [research.brighton.ac.uk]
- 2. [Experimental animal studies on the anti-inflammatory effect of pyridinolcarbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinolcarbamate, a bradykinin antagonist in veins. A preliminary report on pharmacologic and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the anti-inflammtory action of pyridinolcarbamate (Anginin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyricarbate: A Potential Multi-Targeted Therapeutic Agent in Cardiovascular Disease
An In-depth Technical Guide on its Core Mechanisms of Action
This technical guide provides a comprehensive overview of the potential molecular targets and mechanisms of action of Pyricarbate (pyridinolcarbamate) in the context of cardiovascular disease, with a primary focus on its anti-atherosclerotic properties. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a compound developed several decades ago, has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly atherosclerosis. Early research suggested a multi-faceted mechanism of action, encompassing lipid metabolism, endothelial function, and inflammatory processes. This document synthesizes the available preclinical and clinical data to elucidate the potential molecular targets and signaling pathways through which this compound may exert its cardioprotective effects.
Modulation of Lipid Metabolism
Preclinical studies have demonstrated that this compound can favorably alter lipid profiles, a key factor in the pathogenesis of atherosclerosis.
Hypocholesterolemic and Anti-atherogenic Effects
In a key preclinical study, this compound administered to cholesterol-fed rabbits resulted in a significant reduction in the progression of atherosclerosis. This anti-atherogenic effect was strongly correlated with a notable decrease in serum cholesterol and phospholipid levels.
Experimental Protocol: Rabbit Atherosclerosis Model
-
Animal Model: New Zealand White rabbits.
-
Diet: Hypercholesterolemic diet (e.g., 1% cholesterol-supplemented chow) for a period of 12 weeks to induce atherosclerosis.
-
Treatment Group: Received the hypercholesterolemic diet supplemented with this compound (30 mg/kg body weight/day).
-
Control Group: Received the hypercholesterolemic diet without this compound.
-
Blood Analysis: Serum samples were collected at regular intervals (e.g., every two weeks) to measure total cholesterol, phospholipids, and triglycerides using standard enzymatic colorimetric assays.
-
Atherosclerotic Plaque Assessment: At the end of the study period, the aortas were excised, stained (e.g., with Sudan IV), and the percentage of the aortic surface area covered by atherosclerotic plaques was quantified using planimetry.
Quantitative Data from Preclinical Studies
| Parameter | Control Group (Cholesterol-fed) | This compound Group (Cholesterol-fed + PDC) | Reference |
| Aortic Plaque Involvement (12 weeks) | 74 ± 8% | 27 ± 6% | [1] |
| Serum Cholesterol | Markedly elevated | Significantly lowered vs. control | [1] |
| Serum Phospholipids | Markedly elevated | Significantly lowered vs. control | [1] |
| Serum Triglycerides (on control diet) | No significant change | Persistent decrease | [1] |
PDC: Pyridinolcarbamate
Influence on Cholesterol Oxidation
Early research also pointed towards this compound's ability to influence the metabolic fate of cholesterol. One study investigated its effect on the oxidation of cholesterol by rat liver mitochondria, suggesting a potential role in cholesterol catabolism. Further research is needed to fully elucidate this mechanism.
Regulation of Vascular Homeostasis
This compound appears to exert its effects on the vasculature through multiple interconnected pathways, primarily focusing on endothelial function and the modulation of vasoactive substances.
Antagonism of Bradykinin (B550075) and Reduction of Endothelial Permeability
A key proposed mechanism of this compound is its action as an anti-bradykinin agent[2][3]. Bradykinin, a potent vasodilator, can also increase vascular permeability, a crucial step in the initiation of atherosclerosis that allows for the infiltration of lipids and inflammatory cells into the arterial wall. By antagonizing the effects of bradykinin, this compound is thought to reduce endothelial cell contractility and permeability, thereby limiting the influx of atherogenic particles.
The binding of bradykinin to its B2 receptor on endothelial cells typically triggers a signaling cascade involving Gq proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This cascade can contribute to the breakdown of endothelial barrier integrity. This compound's antagonism of this pathway is a plausible mechanism for its observed effects on vascular permeability.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Pyricarbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyricarbate, also known as Pyridinol Carbamate (B1207046), is a pyridine (B92270) derivative that has been investigated for its potential therapeutic effects in vascular disorders, particularly atherosclerosis and hyperlipidemia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a discussion of its potential mechanism of action. The guide also outlines detailed experimental protocols for the evaluation of this compound's efficacy and includes illustrative data presentation.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as 2,6-Pyridinediyldimethylene bis(methylcarbamate).[1] Its structure features a central pyridine ring with two methylene (B1212753) groups at the 2 and 6 positions, each linked to a methylcarbamate functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1882-26-4 | [1][3] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][3] |
| Molecular Weight | 253.26 g/mol | [1] |
| IUPAC Name | [6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | [2] |
| Synonyms | Pyridinol Carbamate, Anginin, Angioxine, Parmidine, Prodectin | [2][3] |
| Appearance | Solid powder | [1] |
| Melting Point | 136-137 °C | [3] |
| UV max (Methanol) | 264-265 nm | [3] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water | [3] |
| SMILES | CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | [1] |
| InChI Key | YEKQSSHBERGOJK-UHFFFAOYSA-N | [1] |
Putative Mechanism of Action
The precise mechanism of action of this compound in the context of atherosclerosis and hyperlipidemia is not well-elucidated in the currently available literature. However, based on its chemical structure as a carbamate derivative and its reported effects, a hypothetical signaling pathway can be proposed. It is important to note that this pathway is speculative and requires experimental validation.
One study has shown that this compound increases the concentration of noradrenaline and 5-hydroxytryptamine (serotonin) in the heart, blood vessels, and brain of rats.[4] These biogenic amines are known to have complex effects on the cardiovascular system. Noradrenaline, acting through adrenergic receptors, can influence vascular tone and cardiac function. Serotonin can also modulate vascular smooth muscle cell proliferation and migration, which are key events in the pathogenesis of atherosclerosis.
Furthermore, other carbamate-containing compounds have been shown to exhibit a range of biological activities, including effects on ion channels and enzyme inhibition.[5] It is plausible that this compound may exert its effects through modulation of signaling pathways involved in lipid metabolism and vascular inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible evaluation of this compound's therapeutic potential. The following sections provide methodologies for key in vivo and in vitro experiments.
In Vivo Hyperlipidemia Model in Rats
This protocol describes the induction of hyperlipidemia in rats to evaluate the lipid-lowering effects of this compound.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are housed in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.
-
Hyperlipidemic Diet: A high-fat diet consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid is provided to induce hyperlipidemia.
-
Grouping and Treatment:
-
Group 1: Normal control (standard chow).
-
Group 2: Hyperlipidemic control (high-fat diet + vehicle).
-
Group 3-5: this compound (e.g., 10, 20, 40 mg/kg/day, p.o.) in the high-fat diet.
-
-
Blood Collection and Analysis: Blood is collected at baseline and at the end of the treatment period. Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic kits.
-
Histopathology: At the end of the study, aortas are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess atherosclerotic plaque formation.
In Vitro Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the efflux of cholesterol from macrophage-derived foam cells, a critical step in reverse cholesterol transport.
References
- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vivo Studies of Pyricarbate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyricarbate, also known as pyridinol carbamate (B1207046), is a compound that has been investigated for its potential therapeutic effects in vascular disorders, including atherosclerosis and hyperlipidemia.[1][2] As with any new chemical entity intended for therapeutic use, a thorough preclinical evaluation in animal models is essential to characterize its safety profile and understand its physiological effects. This technical guide provides an in-depth overview of the core preliminary in vivo studies relevant to the assessment of this compound.
Given the limited publicly available in vivo toxicology data specifically for this compound, this guide presents generalized experimental protocols and representative data from studies on other carbamate compounds. This approach provides a framework for the types of studies and expected data for a compound in this class. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), which will be a focus of the mechanistic discussion.[3][4]
Pharmacology and Mechanism of Action
This compound has been suggested to influence vascular metabolism. Studies in rats with hypervitaminosis D indicated that pyridinol carbamate may affect the activity of dehydrogenases involved in the citrate (B86180) cycle and anaerobic glycolysis in the vascular wall.[5][6] While its exact therapeutic mechanism of action may not be fully elucidated, understanding its potential toxicological mechanism is crucial. Many carbamates exert their effects, both intended and adverse, through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[7][8]
In Vivo Toxicology Studies
A tiered approach to in vivo toxicity testing is typically employed to assess the safety of a new compound. This includes acute, subchronic, and chronic toxicity studies.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The 50% lethal dose (LD50) is a common endpoint.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)
-
Animal Species: Wistar rats (female, as they are often slightly more sensitive).
-
Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of 5 days of acclimatization before dosing.
-
Dosing:
-
A single animal is dosed with the starting dose level (e.g., 300 mg/kg for compounds with expected low toxicity).
-
The substance is administered orally via gavage.
-
The outcome (survival or death) determines the dose for the next animal (dosed 48 hours later). If the animal survives, the dose is increased; if it dies, the dose is decreased.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded prior to dosing and on days 7 and 14.
-
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation: Representative Acute Toxicity of Carbamates
The following table summarizes the acute oral LD50 values for several carbamate compounds in rats to illustrate the range of toxicity within this class.
| Compound | Oral LD50 in Rats (mg/kg) | Reference |
| Aldicarb | 0.9 | [4] |
| Carbofuran | 8 | [4] |
| Carbaryl | 307 | [4] |
| Propoxur | 95 | [4] |
| Ethyl-4-bromophenyl-carbamate | 300 - 2000 | [9] |
| Ethyl-4-chlorophenyl-carbamate | 300 - 2000 | [9] |
| Felbamate | >5000 | [10] |
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated dosing over a longer period, typically 90 days in rodents. These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 408)
-
Animal Species: Wistar rats (10 males and 10 females per group).
-
Groups:
-
Control group (vehicle only).
-
Low-dose group.
-
Mid-dose group.
-
High-dose group.
-
Satellite groups (control and high-dose for observation of recovery, typically for 21 days post-treatment).
-
-
Dosing: The test substance is administered daily by oral gavage for 90 days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination before and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and blood chemistry analytes like alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), and creatinine. Cholinesterase activity is a key parameter for carbamates.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from control and high-dose animals is examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.
-
Data Presentation: Representative Subchronic Toxicity Data for an Ethyl-Carbamate
The following tables present representative data from a 90-day subchronic study of an ethyl-carbamate in rats.[11][12]
Table 1: Representative Hematological Parameters
| Parameter | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |
| Hematocrit (%) | 45.2 | 44.8 | 43.1 | 41.5 |
| Hemoglobin (g/dL) | 15.1 | 14.9 | 14.5 | 13.8 |
| Reticulocytes (%) | 1.8 | 2.0 | 2.5 | 3.1 |
| Statistically significant difference from control (p < 0.05) |
Table 2: Representative Clinical Chemistry Parameters
| Parameter | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |
| AST (U/L) | 85 | 92 | 115 | 140 |
| GGT (U/L) | 2.1 | 2.5 | 3.8 | 5.2 |
| Cholinesterase (U/L) | 350 | 310 | 250 | 180 |
| Creatinine (mg/dL) | 0.6 | 0.7 | 0.9 | 1.1 |
| * Statistically significant difference from control (p < 0.05) |
Table 3: Representative Relative Organ Weights
| Organ | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |
| Liver ( g/100g bw) | 3.5 | 3.6 | 3.9 | 4.2 |
| Spleen ( g/100g bw) | 0.25 | 0.28 | 0.35 | 0.41 |
| * Statistically significant difference from control (p < 0.05) |
Mandatory Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Many carbamates are known to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh and overstimulation of cholinergic receptors, resulting in the characteristic signs of toxicity.[4][7]
Experimental Workflow: In Vivo Toxicity Study
The following diagram illustrates a generalized workflow for conducting an in vivo toxicity study in an animal model.
Conclusion
The preliminary in vivo assessment of this compound in animal models is a critical step in its development as a potential therapeutic agent. While specific toxicology data for this compound is not extensively available, the established methodologies for testing other carbamates provide a robust framework for its evaluation. Key studies, including acute and subchronic toxicity assessments, are essential for identifying potential hazards, determining target organs of toxicity, and establishing a safe dose range for further studies. Understanding the potential for acetylcholinesterase inhibition is also paramount, given its prevalence as a mechanism of toxicity within the carbamate class. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals embarking on the preclinical safety evaluation of this compound.
References
- 1. Pyridinolcarbamate | C11H15N3O4 | CID 4990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subchronic Toxicity Study in Rats of Two New Ethyl-Carbamates with Ixodicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyricarbate, also known as pyridinol carbamate (B1207046), is a pyridine (B92270) derivative with notable anti-atherosclerotic and vascular protective properties. First synthesized in the early 20th century, its therapeutic potential was more thoroughly investigated in the mid-1960s, particularly in the Soviet Union where it was marketed as "Parmidin". This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and related compounds. It details the experimental protocols for the synthesis of the key precursor, 2,6-bis(hydroxymethyl)pyridine, and its subsequent conversion to this compound. Furthermore, this guide explores the synthesis of related analogs and delves into the primary mechanism of action of this compound as a bradykinin (B550075) B2 receptor antagonist, complete with a diagram of the associated signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.
Discovery and Historical Context
This compound, chemically named [6-(methylcarbamoyloxymethyl)-2-pyridinyl]methyl N-methylcarbamate, was first synthesized in 1912. However, its pharmacological properties, specifically its anti-atherosclerotic effects, were not recognized until the 1960s during drug development initiatives in the Soviet Union. It was subsequently introduced to the market as "Parmidin" for the treatment of vascular disorders. A Japanese patent filed in 1966 further detailed a method for its preparation, highlighting its emergence as a compound of therapeutic interest.
Synthesis of this compound and Precursors
The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2,6-bis(hydroxymethyl)pyridine. This precursor is then reacted to form the final this compound product.
Synthesis of the Precursor: 2,6-bis(hydroxymethyl)pyridine
There are several established methods for the synthesis of 2,6-bis(hydroxymethyl)pyridine, starting from readily available materials such as 2,6-lutidine or dimethyl pyridine-2,6-dicarboxylate (B1240393).
This two-step method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by its reduction to 2,6-bis(hydroxymethyl)pyridine.
Experimental Protocol:
Step 1: Oxidation of 2,6-Lutidine
-
In a suitable reaction vessel, a mixture of 2,6-lutidine and water is prepared.
-
Potassium permanganate (B83412) is added portion-wise to the stirred mixture, maintaining the reaction temperature between 60-100°C.
-
The reaction is continued for 2-10 hours until the permanganate color disappears.
-
After cooling to room temperature, the precipitated manganese dioxide is removed by filtration.
-
The filtrate is acidified with concentrated HCl to precipitate the 2,6-pyridinedicarboxylic acid.
-
The product is collected by filtration and dried.
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid
-
To a suspension of 2,6-pyridinedicarboxylic acid (8.8 g, 0.05 mol) in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) in a three-necked flask, sodium borohydride (B1222165) (NaBH₄) (3.8 g, 0.1 mol) is added in portions under cooling in an ice-salt bath to -5°C.
-
After the addition is complete, a solution of iodine (0.05 mol) in 80 mL of THF is added dropwise.
-
The ice bath is then removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction is quenched by the careful addition of water, and the pH is adjusted to neutral with 3 mol/L hydrochloric acid.
-
The resulting solid is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate.
-
The organic extract is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated to yield 2,6-bis(hydroxymethyl)pyridine as a white crystalline solid.
A more direct route involves the reduction of dimethyl pyridine-2,6-dicarboxylate.
Experimental Protocol:
-
Dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) is dissolved in 40 mL of anhydrous ethanol (B145695) and cooled in an ice-bath.
-
Sodium borohydride (7.8 g, 200 mmol) is added in batches over 15 minutes with stirring.
-
The reaction is stirred at 0°C for 1 hour, then at room temperature for 2 hours, and finally refluxed for 10 hours.
-
The solvent is removed by vacuum distillation.
-
The residue is treated with acetone, followed by aqueous potassium carbonate, with solvent removal after each step.
-
The final residue is dissolved in water and continuously extracted with chloroform (B151607) for 10 hours to yield 2,6-bis(hydroxymethyl)pyridine.
Table 1: Quantitative Data for the Synthesis of 2,6-bis(hydroxymethyl)pyridine
| Starting Material | Method | Reagents | Yield | Melting Point (°C) |
| 2,6-Lutidine | Oxidation and Reduction | 1. KMnO₄, H₂O2. NaBH₄, I₂, THF | 72% | 111-112 |
| Dimethyl Pyridine-2,6-dicarboxylate | Reduction | NaBH₄, Ethanol | 87% | 112-114 |
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of 2,6-bis(hydroxymethyl)pyridine with methyl isocyanate.
Experimental Protocol:
-
A solution of 2,6-bis(hydroxymethyl)pyridine in a suitable aprotic solvent, such as pyridine, is prepared in a reaction vessel.
-
Methyl isocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours, followed by heating at reflux for 3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or acetone) to yield this compound as crystalline needles.
Table 2: Physical and Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O₄ |
| Molecular Weight | 253.25 g/mol |
| Melting Point | 136-137 °C |
| Appearance | Crystalline needles |
| Yield | Virtually quantitative |
Spectroscopic Data for this compound
-
¹H NMR: (Data not available in the searched literature)
-
¹³C NMR: (Data not available in the searched literature)
-
IR (KBr, cm⁻¹): (Typical absorptions would include: ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1580 (C=N and C=C stretch, pyridine ring), ~1250 (C-O stretch)).
-
Mass Spectrometry (m/z): (Expected molecular ion peak at 253.11. Fragmentation would likely involve cleavage of the carbamate and benzylic positions).
Synthesis of Related Compounds
The synthetic methodology for this compound can be adapted to produce a variety of related compounds with different substituents on the pyridine ring. A US patent describes the synthesis of several 4-substituted analogs by reacting the corresponding 4-substituted-2,6-bis(hydroxymethyl)pyridine with methyl isocyanate.
General Experimental Protocol for Analogs:
The appropriately substituted 4-X-2,6-bis(hydroxymethyl)pyridine is reacted with methyl isocyanate following the protocol described for the final synthesis of this compound.
Table 3: Quantitative Data for this compound Analogs
| 4-Substituent (X) | Product Name | Yield | Melting Point (°C) |
| Methoxy | 4-methoxy-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 164 |
| Ethoxy | 4-ethoxy-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 167 |
| Chloro | 4-chloro-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 142 |
| Ethylthio | 4-ethylthio-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 118 |
| Dimethylamino | 4-dimethylamino-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 174 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is believed to be its role as a bradykinin B2 receptor antagonist.[1] Bradykinin is a potent inflammatory mediator, and by blocking its receptor, this compound can mitigate inflammatory responses in the vasculature, which is a key aspect of its anti-atherosclerotic effects.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like bradykinin, the receptor activates a signaling cascade. As an antagonist, this compound binds to the B2 receptor but does not elicit this downstream signaling, thereby blocking the effects of bradykinin.
The following diagram illustrates the proposed signaling pathway that is inhibited by this compound.
Caption: this compound antagonism of the Bradykinin B2 receptor signaling pathway.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of this compound from 2,6-lutidine is depicted below.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a historically significant compound with a well-established, albeit multi-step, synthetic pathway. The synthesis of its key precursor, 2,6-bis(hydroxymethyl)pyridine, can be achieved through various reliable methods, and the final carbamoylation step proceeds with high efficiency. The adaptability of this synthesis allows for the creation of a range of analogs for structure-activity relationship studies. The primary mechanism of action, antagonism of the bradykinin B2 receptor, provides a clear rationale for its observed anti-inflammatory and vascular-protective effects. This technical guide provides a foundational resource for researchers interested in the synthesis and further development of this compound and related compounds. Further research to obtain and publish detailed spectroscopic data (¹H and ¹³C NMR, and mass spectrometry) for this compound would be a valuable contribution to the field.
References
Methodological & Application
Application Note: High-Throughput Screening for Modulators of Lipid Uptake Using a Cell-Based Assay
Introduction
Abnormal lipid metabolism is a key contributor to various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[1][2] The cellular uptake and accumulation of lipids are critical processes in the development of these conditions. Consequently, identifying compounds that can modulate these pathways is a significant focus of drug discovery efforts. Pyricarbate, a beta-pyridylcarbinol, has been observed to lower total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipoproteinemia.[3] This application note describes a robust cell-based assay system to investigate the effects of this compound and other potential therapeutic compounds on cellular lipid uptake and accumulation. The described protocols utilize both a fluorescent lipid analog for direct uptake measurement and a classic staining method for visualizing intracellular lipid droplets.
Principle of the Assay
This assay quantifies the effect of this compound on lipid uptake by utilizing two complementary methods:
-
Fluorescent Lipid Uptake Assay: Cells are incubated with a fluorescently labeled fatty acid analog, such as BODIPY-C12, which allows for the direct measurement of lipid uptake. The fluorescence intensity within the cells is proportional to the amount of lipid taken up and can be quantified using a fluorescence plate reader or flow cytometry.[4][5]
-
Oil Red O Staining: To assess the impact on overall intracellular lipid accumulation, cells are stained with Oil Red O.[6][7][8][9][10] This lipophilic dye specifically stains neutral lipids, primarily triglycerides and cholesterol esters, which are stored in lipid droplets. The amount of staining can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
Materials and Reagents
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
-
Oil Red O
-
Formalin (10%)
-
Isopropanol (B130326) (60% and 100%)
-
Phosphate-Buffered Saline (PBS)
-
Hematoxylin
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on lipid uptake.
Detailed Protocols
Cell Culture and Treatment
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
Fluorescent Lipid Uptake Assay
-
Prepare a working solution of BODIPY-C12 in serum-free DMEM.
-
After the treatment period, remove the medium containing this compound and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the BODIPY-C12 working solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Remove the BODIPY-C12 solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[11]
Oil Red O Staining for Lipid Accumulation
-
After the treatment period, remove the medium and gently wash the cells twice with PBS.[10]
-
Fix the cells by adding 100 µL of 10% formalin to each well and incubating for 30-60 minutes at room temperature.[8][10]
-
Remove the formalin and wash the cells twice with deionized water.
-
Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.[8][9]
-
Remove the isopropanol and add 100 µL of freshly prepared Oil Red O working solution to each well. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with deionized water until the excess stain is removed.[8][9]
-
(Optional) Counterstain the nuclei by adding 100 µL of Hematoxylin and incubating for 1 minute. Wash with water 2-5 times.[8][9]
-
For visualization, add 100 µL of water to each well and observe under a light microscope. Lipid droplets will appear red.[9]
-
For quantification, after the final water wash, add 100 µL of 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to extract the stain.[8]
-
Transfer the isopropanol extract to a new clear 96-well plate and measure the absorbance at 492 nm using a spectrophotometer.[8][9]
Data Presentation
Table 1: Effect of this compound on Fluorescent Lipid Uptake
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition of Lipid Uptake |
| 0 (Vehicle Control) | 15,000 | 850 | 0% |
| 0.1 | 14,200 | 780 | 5.3% |
| 1 | 12,500 | 650 | 16.7% |
| 10 | 9,800 | 510 | 34.7% |
| 100 | 6,200 | 320 | 58.7% |
Table 2: Effect of this compound on Intracellular Lipid Accumulation (Oil Red O Staining)
| This compound Concentration (µM) | Mean Absorbance (492 nm) | Standard Deviation | % Reduction in Lipid Accumulation |
| 0 (Vehicle Control) | 0.850 | 0.045 | 0% |
| 0.1 | 0.810 | 0.042 | 4.7% |
| 1 | 0.720 | 0.038 | 15.3% |
| 10 | 0.550 | 0.029 | 35.3% |
| 100 | 0.380 | 0.021 | 55.3% |
Hypothesized Signaling Pathway
The lipid-lowering effects of this compound may be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.[12][13] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.
Caption: Hypothesized signaling pathway for this compound's effect on lipid metabolism.
Conclusion
The described cell-based assays provide a quantitative and reproducible method for screening and characterizing the effects of this compound and other compounds on cellular lipid uptake and accumulation. These protocols can be adapted for high-throughput screening in drug discovery programs targeting metabolic diseases. Further investigation into the molecular mechanisms, such as the involvement of PPARs, will provide a more complete understanding of this compound's therapeutic potential.
References
- 1. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]
- 2. Lipid Metabolism, Disorders and Therapeutic Drugs – Review [biomolther.org]
- 3. [Treatment with high-dose beta-pyridylcarbinol: results in patients with hypercholesterinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Hepatic Cells Treated with Pyricarbate
Disclaimer: As of the current date, there is a notable absence of publicly available research specifically detailing the gene expression analysis of hepatic cells treated with Pyricarbate. The following application notes and protocols are therefore presented as a hypothetical framework based on the known hepatotoxic profile of this compound (pyridinol carbamate), which has been associated with drug-induced cholestatic and hepatocellular injury. The proposed genes, pathways, and expected quantitative changes are inferred from studies on other lipid-lowering agents with known hepatotoxicity and general mechanisms of drug-induced liver injury (DILI). This document is intended to guide researchers in designing and conducting initial investigations into the hepatic effects of this compound.
Introduction
This compound is a lipid-lowering agent that has been linked to instances of hepatotoxicity, including cholestatic hepatitis. Understanding the molecular mechanisms underlying these adverse effects is crucial for risk assessment and the development of safer therapeutic alternatives. Gene expression analysis of hepatic cells exposed to this compound can provide valuable insights into the cellular pathways perturbed by the drug, potentially revealing biomarkers for early detection of liver injury and elucidating its mode of action.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the transcriptomic effects of this compound on hepatic cells. The protocols and data presented are intended to serve as a foundational template for such studies.
Hypothetical Data Presentation
The following tables summarize potential gene expression changes in primary human hepatocytes following treatment with this compound. This data is hypothetical and curated from typical findings in drug-induced liver injury studies, particularly those involving cholestasis and lipid metabolism modulation.
Table 1: Hypothetical Gene Expression Changes Related to Cholestasis and Bile Acid Metabolism
| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |
| Upregulated Genes | ||||
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in bile acid synthesis | 3.5 | < 0.01 |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (BSEP) | Bile salt export pump | -2.0 (down) | < 0.05 |
| ABCC2 | ATP Binding Cassette Subfamily C Member 2 (MRP2) | Transporter for conjugated bilirubin (B190676) and drugs | -1.8 (down) | < 0.05 |
| AKR1D1 | Aldo-Keto Reductase Family 1 Member D1 | Bile acid synthesis | 2.8 | < 0.01 |
| Downregulated Genes | ||||
| SLC10A1 | Solute Carrier Family 10 Member 1 (NTCP) | Sodium/bile acid cotransporter | -2.5 | < 0.05 |
Table 2: Hypothetical Gene Expression Changes Related to Oxidative Stress and Hepatocellular Injury
| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |
| Upregulated Genes | ||||
| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | 4.2 | < 0.001 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant | 3.1 | < 0.01 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione synthesis | 2.5 | < 0.05 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Stress signaling (JNK pathway) | 2.0 | < 0.05 |
| Downregulated Genes | ||||
| SOD1 | Superoxide Dismutase 1 | Antioxidant defense | -1.7 | < 0.05 |
| GPX1 | Glutathione Peroxidase 1 | Antioxidant defense | -1.9 | < 0.05 |
Table 3: Hypothetical Gene Expression Changes Related to Lipid Metabolism
| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |
| Upregulated Genes | ||||
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | 2.2 | < 0.05 |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid oxidation | 2.9 | < 0.01 |
| Downregulated Genes | ||||
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Lipogenesis | -2.8 | < 0.01 |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | -3.1 | < 0.01 |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Cholesterol synthesis | -1.5 | < 0.05 |
Experimental Protocols
Primary Human Hepatocyte Culture and Treatment
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells per well in Williams' E Medium supplemented with Primary Hepatocyte Maintenance Supplements.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow cells to attach and form a monolayer for 24-48 hours before treatment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations for treatment (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the hepatocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours.
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
After the 24-hour treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. Samples with a RIN value > 8 are recommended for downstream sequencing applications.
-
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation:
-
Use a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Start with 1 µg of total RNA for each sample.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to ensure strand specificity.
-
Perform end-repair, A-tailing, and ligation of adapters with unique dual indices for each sample.
-
Degrade the U-containing second strand using USER enzyme.
-
Amplify the library by PCR to enrich for adapter-ligated fragments.
-
Purify the final library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.
-
-
Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform sequencing on an Illumina NovaSeq or similar high-throughput sequencer to generate paired-end 150 bp reads, aiming for a sequencing depth of at least 20 million reads per sample.
-
Bioinformatics Analysis
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
-
Alignment and Quantification:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene-level read counts using featureCounts or a similar tool.
-
-
Differential Gene Expression Analysis:
-
Import the gene count matrix into R.
-
Use the DESeq2 or edgeR package to perform differential gene expression analysis between this compound-treated groups and the vehicle control group.
-
Identify genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform pathway enrichment analysis using databases such as KEGG and Gene Ontology (GO) with tools like GSEA or DAVID.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially involved in this compound-induced hepatotoxicity.
Caption: Experimental workflow for gene expression analysis.
Caption: Nrf2-mediated oxidative stress response pathway.
Application Notes and Protocols for the Synthesis and Purification of Pyricarbate Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of Pyricarbate and its analogues. The protocols outlined below are based on established chemical principles and published synthetic routes, offering a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound, chemically known as [6-(methylcarbamoyloxymethyl)-2-pyridinyl]methyl N-methylcarbamate, is a compound that has been investigated for its potential therapeutic effects, particularly in the context of atherosclerosis. The synthesis of this compound and its analogues is of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document details a reliable synthetic pathway from readily available starting materials and provides protocols for purification to achieve high-purity compounds suitable for biological evaluation.
Synthetic Pathways
A robust and well-documented synthetic strategy for this compound involves a two-stage process:
-
Stage 1: Synthesis of the Precursor - 2,6-Bis(hydroxymethyl)pyridine. This key intermediate is synthesized from 2,6-lutidine through an oxidation and subsequent reduction.
-
Stage 2: Synthesis of this compound. The final product is obtained by the reaction of 2,6-bis(hydroxymethyl)pyridine with a suitable carbamoylating agent.
Below are the detailed experimental protocols for each stage.
Stage 1: Synthesis of 2,6-Bis(hydroxymethyl)pyridine
This synthesis is a two-step process starting from 2,6-lutidine.
Step 1.1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
Reaction Principle: The methyl groups of 2,6-lutidine are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412).
-
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-lutidine and water.
-
While stirring, heat the mixture to a temperature between 60-100°C.
-
Slowly add a measured quantity of potassium permanganate in batches, ensuring the reaction temperature is maintained.
-
Continue the reaction for 2-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture by suction to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 1.2: Reduction of 2,6-Pyridinedicarboxylic Acid to 2,6-Bis(hydroxymethyl)pyridine
-
Reaction Principle: The carboxylic acid groups are reduced to primary alcohols using a reducing agent such as sodium borohydride (B1222165) in the presence of iodine.
-
Experimental Protocol:
-
In a 500 mL three-necked flask, suspend 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid in 200 mL of tetrahydrofuran (B95107) (THF).
-
Cool the mixture to -5°C using an ice-salt bath.
-
While stirring, add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches, maintaining the temperature below 0°C.
-
Dissolve 0.05 mol of iodine in 80 mL of THF and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1.5 hours.
-
Adjust the pH of the solution to neutral by adding 3 mol/L hydrochloric acid.
-
Filter the mixture to remove any solid precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the white crystalline product, 2,6-bis(hydroxymethyl)pyridine.[1]
-
Stage 2: Synthesis of this compound from 2,6-Bis(hydroxymethyl)pyridine
-
Reaction Principle: this compound is synthesized by the carbamoylation of the hydroxyl groups of 2,6-bis(hydroxymethyl)pyridine. A common method involves reaction with methyl isocyanate, which can be catalyzed.
-
Experimental Protocol:
-
To a solution of 8.34 g (0.06 mol) of 2,6-bis(hydroxymethyl)pyridine in 40 ml of 1,2-dichlorobenzene (B45396), add a catalytic amount of a suitable catalyst (e.g., aluminum triisopropoxide, 1.22 g, 0.006 mol).
-
Heat the mixture to 165°C.
-
Slowly add a solution of 13.4 g (0.15 mol) of methyl N-methylcarbamate in 10 ml of 1,2-dichlorobenzene dropwise over 2 hours.
-
During the addition, distill off the methanol (B129727) byproduct through a column thermostated to 70°C.
-
After the addition is complete, continue heating for an additional 3 hours, or until the theoretical amount of methanol has been collected.
-
Cool the reaction mixture and evaporate the solvent under vacuum.
-
Suspend the remaining residue in water, filter the solid, and dry under vacuum to obtain this compound.
-
Purification of this compound Analogues
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues. Recrystallization is a highly effective method for purifying solid organic compounds.
-
Principle of Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Protocol for Recrystallization of this compound:
-
Solvent Selection: A mixture of an organic solvent and water is often effective for the recrystallization of carbamates. Ethanol-water or acetone-water are good starting points for solvent screening. The ideal ratio should be determined empirically to maximize recovery and purity.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent mixture (e.g., ethanol-water) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 2,6-bis(hydroxymethyl)pyridine and this compound.
Table 1: Synthesis of 2,6-Bis(hydroxymethyl)pyridine
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Oxidation | 2,6-Lutidine | KMnO₄, H₂O, HCl | Water | 60-100 | 2-10 | 70-80 | >95 |
| Reduction | 2,6-Pyridinedicarboxylic acid | NaBH₄, Iodine | THF | -5 to RT | 2 | 80-90 | >98 |
Table 2: Synthesis of this compound
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,6-Bis(hydroxymethyl)pyridine, Methyl N-methylcarbamate | Aluminum triisopropoxide | 1,2-Dichlorobenzene | 165 | 5 | ~98 | >99 (after recrystallization) |
| 2,6-Bis(hydroxymethyl)pyridine, Methyl N-methylcarbamate | Tin tetrachloride | 1,2-Dichlorobenzene | 166 | 12 | ~65 | >99 (after recrystallization) |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O₄ |
| Molecular Weight | 253.25 g/mol |
| Melting Point | 132-135 °C |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~2.8 (d, 6H, 2 x N-CH₃), ~5.2 (s, 4H, 2 x O-CH₂), ~7.3-7.8 (m, 3H, pyridine (B92270) ring) |
| ¹³C NMR (CDCl₃, δ ppm) | ~27 (N-CH₃), ~65 (O-CH₂), ~120-150 (pyridine ring), ~157 (C=O) |
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathways
Carbamates, the functional group present in this compound, have been shown to potentially influence cellular signaling pathways, particularly those related to oxidative stress. One such pathway is the Nrf2 signaling pathway. Additionally, this compound has been reported to affect the levels of certain biogenic amines.
References
Application Notes and Protocols for Evaluating the Efficacy of Pyricarbate in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the efficacy of Pyricarbate in treating hyperlipidemia. The following sections detail the selection of appropriate animal models, methods for inducing hyperlipidemia, and protocols for evaluating the therapeutic effects of this compound.
Introduction to this compound and Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. This compound (pyridinolcarbamate) has shown potential as a hypolipidemic agent. An early study demonstrated its effectiveness in reducing serum cholesterol and phospholipids (B1166683) in rabbits with diet-induced hypercholesterolemia, suggesting a role in mitigating atherosclerosis.[1] The mechanism of action may involve the modulation of cholesterol metabolism within the liver.[1]
Selection of Animal Models
The choice of animal model is critical for the successful evaluation of a hypolipidemic drug. Both chemically-induced and diet-induced models are commonly used, each with distinct advantages and applications.[2][3][4]
-
High-Fat Diet (HFD)-Induced Hyperlipidemia Model (Rat or Mouse): This model closely mimics the development of hyperlipidemia in humans resulting from unhealthy dietary habits.[4][5] It is a chronic model suitable for evaluating the long-term efficacy and metabolic effects of this compound.
-
Triton WR-1339-Induced Hyperlipidemia Model (Mouse or Rat): This is an acute model where hyperlipidemia is induced rapidly by a single injection of Triton WR-1339.[3][6][7][8] This model is useful for rapid screening of potential hypolipidemic agents and for studying the short-term mechanisms of drug action.[6][7][8]
Experimental Protocols
High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats
This protocol describes the induction of hyperlipidemia in rats through a high-fat diet, followed by treatment with this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Standard pellet diet
-
High-fat diet (HFD): A common formulation consists of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5-1%), and a fat source like lard or coconut oil (10-20%).[5]
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Biochemical assay kits for lipid profiling
-
Formalin (10%) for tissue fixation
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard diet and water.
-
Induction of Hyperlipidemia:
-
Grouping and Treatment:
-
After the induction period, confirm hyperlipidemia by analyzing baseline blood lipid levels.
-
Divide the HFD-fed rats into the following groups (n=6-8 per group):
-
HFD Control: Continue HFD + Vehicle.
-
This compound Low Dose: HFD + this compound (e.g., 30 mg/kg/day, based on previous rabbit studies[1]).
-
This compound High Dose: HFD + this compound (e.g., 60 mg/kg/day).
-
Positive Control: HFD + Atorvastatin (10 mg/kg/day).
-
-
Administer the respective treatments orally via gavage daily for 4-6 weeks.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Euthanize the animals and collect liver tissue.
-
-
Biochemical Analysis:
-
Histopathological Analysis:
Triton WR-1339-Induced Hyperlipidemia in Mice
This protocol outlines the rapid induction of hyperlipidemia in mice using Triton WR-1339 to evaluate the acute effects of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Standard pellet diet
-
Triton WR-1339 (Tyloxapol)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Oral gavage needles and injection syringes
-
Blood collection and analysis equipment as described in Protocol 3.1.
Procedure:
-
Acclimatization: Acclimatize the mice for one week as described for rats.
-
Grouping and Treatment:
-
Fast the mice for 18 hours with free access to water.
-
Divide the mice into the following groups (n=6-8 per group):
-
Normal Control: Vehicle (oral) + Saline (intraperitoneal).
-
Triton Control: Vehicle (oral) + Triton WR-1339 (intraperitoneal).
-
This compound + Triton: this compound (oral, e.g., 50 mg/kg) + Triton WR-1339 (intraperitoneal).
-
Positive Control + Triton: Simvastatin (oral, 10 mg/kg) + Triton WR-1339 (intraperitoneal).
-
-
Administer the oral treatments (Vehicle, this compound, or Simvastatin).
-
30-60 minutes after oral administration, inject a single dose of Triton WR-1339 (400 mg/kg) dissolved in sterile saline via the intraperitoneal route to all groups except the Normal Control.[6][7]
-
-
Sample Collection and Analysis:
-
Collect blood samples at 24 hours post-Triton WR-1339 injection.
-
Perform biochemical analysis of serum lipids (TC, TG, HDL-C, LDL-C) as described in Protocol 3.1.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Serum Lipid Profile in HFD-Induced Hyperlipidemic Rats
| Group | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | ||||
| HFD Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Values to be presented as mean ± SEM.
Table 2: Effect of this compound on Serum Lipids in Triton WR-1339-Induced Hyperlipidemic Mice
| Group | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | ||||
| Triton Control | ||||
| This compound + Triton | ||||
| Positive Control + Triton |
Values to be presented as mean ± SEM.
Table 3: Historical Data on Pyridinolcarbamate (PDC) in Cholesterol-Fed Rabbits[1]
| Group | Serum Cholesterol (mg/dL) | Serum Phospholipids (mg/dL) | Serum Triglycerides (mg/dL) | Aortic Plaque Involvement (%) |
| Control (Chow) | 55 ± 5 | 110 ± 10 | 50 ± 10 | 0 |
| PDC (30 mg/kg) + Chow | 50 ± 5 | 90 ± 10 | 30 ± 5 | 0 |
| 1% Cholesterol + Chow | 1850 ± 200 | 850 ± 100 | 60 ± 10 | 74 ± 8 |
| 1% Cholesterol + Chow + PDC (30 mg/kg) | 1200 ± 150 | 600 ± 75 | 55 ± 10 | 27 ± 6 |
Data adapted from a 12-week study.
Visualization of Workflows and Pathways
Experimental Workflow
Hypothetical Signaling Pathway of this compound Action
Based on the known mechanisms of other lipid-lowering drugs like fibrates and the potential role of this compound in hepatic cholesterol metabolism, a plausible signaling pathway is proposed.[20][21][22][23] Fibrates are known to activate PPARα, which in turn regulates the transcription of genes involved in lipid metabolism.[21][23]
Cholesterol Metabolism and Synthesis Pathway
Understanding the cholesterol synthesis pathway is crucial as it is a primary target for many hypolipidemic drugs.[24][25][26]
References
- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aaup.edu [aaup.edu]
- 9. [Comparative biochemical analysis of blood serum lipoproteins from human and various animal species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Serum Lipids, Biochemical Parameters, Selected Antioxidant Elements and Oxidative Stress Profiles in Late Pregnant Jennies with Hyperlipemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n-3 fatty acids and serum lipoproteins: animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Biochemistry | VCA Animal Hospitals [vcahospitals.com]
- 13. Serum Lipid, Amino Acid and Acylcarnitine Profiles of Obese Cats Supplemented with Dietary Choline and Fed to Maintenance Energy Requirements [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Histological, Immunohistochemical, and Biochemical Study of Experimentally Induced Fatty Liver in Adult Male Albino Rat and the Possible Protective Role of Pomegranate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annexpublishers.com [annexpublishers.com]
- 20. A Review Article on Hyperlipidemia: Types, Treatments and New Drug Targets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fibrates and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Drugs for Treatment of Hyperlipidemia – Pharmaceutical Chemistry of Molecular Therapeutics [ecampusontario.pressbooks.pub]
Application Note: Identification and Quantification of Pyricarbate Metabolites in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyricarbate, chemically known as 2,6-Pyridinedimethanol bis(N-methylcarbamate), is a compound that has been investigated for its potential therapeutic effects. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This application note provides a detailed protocol for the identification and quantification of this compound and its putative metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is intended to serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.
Predicted Metabolic Pathways of this compound
The biotransformation of this compound is anticipated to proceed through several key metabolic pathways, primarily involving hydrolysis and conjugation reactions, which are common for carbamate-containing compounds. The primary metabolic reactions are expected to be:
-
Hydrolysis: The ester linkages of the carbamate (B1207046) groups are susceptible to hydrolysis by esterases, leading to the formation of mono-hydrolyzed and di-hydrolyzed metabolites. This process would release the methylcarbamic acid moiety, which is unstable and likely decomposes to methylamine (B109427) and carbon dioxide.
-
Oxidation: The pyridine (B92270) ring and the methyl groups could undergo oxidation, mediated by cytochrome P450 enzymes.
-
Conjugation: The hydroxyl groups exposed after hydrolysis, or introduced via oxidation, can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
Based on these principles, the following major metabolites are proposed:
-
M1: Mono-hydrolyzed this compound (2-hydroxymethyl-6-pyridinyl)methyl N-methylcarbamate
-
M2: Di-hydrolyzed this compound (Pyridine-2,6-dimethanol)
-
M3: N-demethylated this compound
-
M4: Glucuronide conjugate of M1 or M2
-
M5: Sulfate conjugate of M1 or M2
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The following workflow outlines the steps for preparing urine samples for LC-MS/MS analysis.
Caption: Urine sample preparation workflow.
Detailed Protocol:
-
Urine Sample Collection and Storage: Collect mid-stream urine samples in sterile polypropylene (B1209903) tubes. For short-term storage (up to 24 hours), keep the samples at 4°C. For long-term storage, freeze the samples at -80°C immediately after collection to prevent degradation of metabolites.
-
Enzymatic Hydrolysis: To analyze for glucuronidated and sulfated metabolites, an enzymatic hydrolysis step is necessary.
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet any particulate matter.
-
To 500 µL of the supernatant, add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: LC-MS/MS analysis workflow.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 2: Proposed MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 254.1 | 197.1 | 15 |
| 138.1 | 25 | ||
| M1: Mono-hydrolyzed | 197.1 | 138.1 | 20 |
| 94.1 | 30 | ||
| M2: Di-hydrolyzed | 140.1 | 94.1 | 25 |
| 78.1 | 35 | ||
| M3: N-demethylated | 240.1 | 183.1 | 15 |
| 138.1 | 25 |
Note: The exact m/z values and collision energies should be optimized by infusing standard solutions of the analytes into the mass spectrometer.
Data Presentation and Quantitative Analysis
For quantitative analysis, calibration curves should be prepared using blank urine fortified with known concentrations of this compound and its synthesized metabolite standards. An internal standard (e.g., a deuterated analog of this compound) should be used to correct for matrix effects and variations in extraction recovery and instrument response.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.261 |
| 10 | 0.515 |
| 50 | 2.58 |
| 100 | 5.21 |
| 500 | 25.9 |
| 1000 | 51.8 |
The concentration of each metabolite in the urine samples can be calculated from the linear regression equation of the calibration curve. The results should be expressed as ng/mL of urine. To account for variations in urine dilution, it is recommended to normalize the metabolite concentrations to the urinary creatinine (B1669602) concentration.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound and its metabolites in human urine using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for pharmacokinetic studies and routine monitoring. The provided workflows and tables offer a clear and structured guide for researchers to implement this methodology in their laboratories. Further validation of the proposed metabolic pathway and optimization of the MS/MS parameters with authentic standards are recommended for achieving the highest level of accuracy and precision.
Application Note: Investigating the Effects of Pyricarbate on Macrophage Foam Cell Formation
Introduction Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A key initiating event in this process is the uptake of modified low-density lipoproteins (LDL) by macrophages, transforming them into lipid-laden "foam cells."[1][2] Consequently, strategies aimed at preventing foam cell formation or promoting cholesterol removal from these cells are of significant therapeutic interest.[3][4] Pyricarbate, a drug known for its anti-atherosclerotic properties, has been used in the treatment of atherosclerosis, though its precise mechanism of action on the cellular level, particularly concerning lipid metabolism and foam cell formation, is not fully elucidated.[5][6]
This application note provides detailed protocols for researchers to investigate the effects of this compound on foam cell formation using an in vitro cell culture model. The protocols cover the differentiation of human THP-1 monocytes into macrophages, induction of foam cell formation using oxidized LDL (oxLDL), and subsequent quantification of intracellular lipid accumulation and cholesterol efflux.
Key Experimental Approaches Two primary methods are employed to assess the impact of this compound on foam cell formation:
-
Intracellular Lipid Accumulation Assay: This method utilizes Oil Red O staining to visualize and quantify the neutral lipid droplets within macrophages.[1][7] A reduction in staining in this compound-treated cells would suggest an inhibition of lipid uptake or an enhancement of lipid efflux.
-
Cholesterol Efflux Assay: This functional assay measures the capacity of macrophages to release cholesterol to extracellular acceptors, such as High-Density Lipoprotein (HDL).[8][9] An increase in cholesterol efflux in the presence of this compound would indicate a potential role in promoting reverse cholesterol transport, a crucial anti-atherogenic pathway.[4][10]
Experimental Protocols
Protocol 1: THP-1 Differentiation and Foam Cell Induction with this compound Treatment
This protocol details the steps for differentiating THP-1 monocytes into macrophage-like cells and inducing foam cell formation in the presence of this compound.
Materials:
-
THP-1 monocyte cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.[11]
-
Differentiation:
-
Seed THP-1 cells into culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.[12]
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.[13]
-
After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with warm PBS, and add fresh RPMI-1640 medium without PMA.
-
Allow the cells to rest for 24 hours before proceeding.
-
-
This compound Treatment & Foam Cell Induction:
-
Prepare various concentrations of this compound in serum-free RPMI-1640 medium.
-
Aspirate the medium from the differentiated macrophages and add the this compound-containing medium. Include a "Vehicle Control" group with medium containing only the solvent used for this compound.
-
Incubate for a pre-determined time (e.g., 2-4 hours).
-
Add oxLDL to a final concentration of 50 µg/mL to all wells except for the "Untreated Control" group.[7][14]
-
Incubate for an additional 24-48 hours to induce foam cell formation.
-
Protocol 2: Quantification of Lipid Accumulation using Oil Red O Staining
This protocol describes how to stain and quantify the lipid content in the treated macrophages.
Materials:
-
Oil Red O powder
-
Isopropanol (B130326) (100%)
-
Formalin (10%)
-
Hematoxylin (for counterstaining, optional)
-
Spectrophotometer/Plate Reader
Procedure:
-
Preparation of Oil Red O Solution:
-
Stock Solution: Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol.
-
Working Solution: Mix 6 mL of Oil Red O stock solution with 4 mL of distilled water. Allow the solution to sit for 10 minutes and then filter it to remove any precipitate.[7]
-
-
Staining:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for 15-30 minutes.[7]
-
Wash the cells with distilled water and then rinse with 60% isopropanol for 15 seconds.[7]
-
Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
(Optional) Counterstain nuclei with Hematoxylin for 1 minute and rinse with water.[15]
-
-
Quantification:
-
Visually inspect and capture images of the cells under a microscope. Foam cells will appear red due to the stained lipid droplets.[14]
-
For quantitative analysis, add 100% isopropanol to each well to elute the Oil Red O stain from the cells.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 510 nm.[16]
-
Protocol 3: Cholesterol Efflux Assay
This protocol measures the ability of this compound to promote the removal of cholesterol from macrophages.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
Serum-free RPMI-1640 medium with 0.2% Bovine Serum Albumin (BSA)
-
Cholesterol acceptors: High-Density Lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cholesterol Loading and Labeling:
-
Differentiate THP-1 cells as described in Protocol 1.
-
Incubate the differentiated macrophages for 48 hours with labeling medium (RPMI-1640 containing 1 µCi/mL [³H]-cholesterol and 50 µg/mL oxLDL) to generate labeled foam cells.[17]
-
-
Equilibration:
-
Wash the labeled foam cells three times with PBS.
-
Incubate the cells for 18-24 hours in serum-free RPMI-1640 containing 0.2% BSA. This allows the labeled cholesterol to equilibrate within the cellular pools.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing the desired cholesterol acceptor (e.g., 50 µg/mL HDL) and the desired concentrations of this compound (or vehicle control).
-
Incubate for 4-6 hours.[18]
-
-
Quantification:
-
After incubation, collect the medium (which contains the effluxed cholesterol).
-
Lyse the cells in the plate with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity (for [³H]-cholesterol) in both the collected medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux using the following formula: % Cholesterol Efflux = [Counts in Medium / (Counts in Medium + Counts in Cell Lysate)] x 100
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on oxLDL-Induced Lipid Accumulation
| Treatment Group | This compound Conc. (µM) | Absorbance at 510 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Untreated Control | 0 | 0.05 ± 0.01 | N/A |
| Vehicle Control (+oxLDL) | 0 | 0.52 ± 0.04 | 0% |
| This compound (+oxLDL) | 1 | 0.45 ± 0.03 | 13.5% |
| This compound (+oxLDL) | 10 | 0.31 ± 0.02 | 40.4% |
| This compound (+oxLDL) | 50 | 0.18 ± 0.03 | 65.4% |
| Positive Control (LXR Agonist) | 1 | 0.22 ± 0.02 | 57.7% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental procedure for assessing this compound's effect on foam cell formation.
Caption: Workflow for investigating this compound's effect on foam cell formation.
Hypothesized Signaling Pathway
The formation of foam cells is tightly regulated by the balance between cholesterol influx and efflux. The Liver X Receptor (LXR) is a key nuclear receptor that, when activated, promotes reverse cholesterol transport by upregulating the expression of cholesterol transporters like ABCA1 and ABCG1.[19][20] It is hypothesized that this compound may positively modulate this pathway, leading to increased cholesterol efflux and reduced foam cell formation.
Caption: Hypothesized modulation of the LXR pathway by this compound.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage and foam cell release of matrix-bound growth factors. Role of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 4. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of an anti‐atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Oil Red O staining and foam cell formation rate [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 19. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond the Foam Cell: The Role of LXRs in Preventing Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pyricarbate solubility issues in aqueous solutions for in vitro assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Pyricarbate solubility in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound at 25°C is approximately 13.83 mg/mL.[1] However, this is an estimated value, and actual solubility in specific experimental buffers may vary depending on factors such as pH, ionic strength, and temperature.
Q2: My this compound is not dissolving in my aqueous buffer. What are the common reasons for this?
A2: Several factors can contribute to poor solubility of this compound in aqueous solutions:
-
pH of the buffer: The solubility of compounds with ionizable groups can be highly pH-dependent.
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out").
-
Temperature: While solubility often increases with temperature, this is not always the case, and heating can degrade the compound.[2]
-
Compound purity and salt form: Impurities or a different salt form of this compound can affect its solubility characteristics.
-
Dissolution rate: The compound may be dissolving very slowly. Techniques like sonication or gentle agitation can help.[3]
Q3: Is it acceptable to use a small amount of organic solvent to dissolve this compound for my aqueous assay?
A3: Yes, this is a common strategy for poorly soluble compounds.[4] A concentrated stock solution of this compound can be prepared in a water-miscible organic solvent like DMSO, ethanol (B145695), or DMF. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied (typically <1%, often <0.1%).[3]
Q4: What is a good starting organic solvent for making a this compound stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating stock solutions of poorly soluble compounds for in vitro assays due to its high solubilizing power and miscibility with water.[3] Ethanol is another potential option.[2]
Q5: How can I determine the maximum permissible concentration of my chosen organic solvent in my cell-based assay?
A5: It is essential to run a vehicle control experiment. In this experiment, you would treat your cells with the same concentrations of the organic solvent (e.g., DMSO) that will be present in your final assay conditions, but without this compound. This will allow you to determine the solvent's effect on cell viability and other experimental readouts and establish a safe concentration for your specific assay.
Troubleshooting Guide
Issue: Precipitate forms when diluting the this compound stock solution into the aqueous buffer.
This is a common issue when the compound is less soluble in the final aqueous solution than in the concentrated organic stock.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration (with caution): If your biological system can tolerate it, a slight increase in the final organic solvent concentration might keep the compound in solution. Always verify the tolerance with a vehicle control.
-
Use a different organic solvent: this compound may have different solubility characteristics in other water-miscible organic solvents. Consider trying ethanol or DMF.
-
Employ solubilizing excipients:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility.[3] However, their compatibility with cell-based assays needs to be carefully evaluated as they can be cytotoxic at higher concentrations.[3]
-
Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4][5]
-
-
Adjust the pH of the aqueous buffer: Since this compound contains a pyridine (B92270) ring, its solubility may be pH-dependent. Experiment with buffers of different pH values within the physiological range tolerated by your assay system (typically pH 6.8-7.8 for cell-based assays).[4][6]
-
Prepare a fresh stock solution: The stock solution may have degraded or become supersaturated upon storage.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1882-26-4 | [7][8] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [7][8] |
| Molecular Weight | 253.25 g/mol | [8] |
| Estimated Aqueous Solubility | 1.383e+004 mg/L (at 25 °C) | [1] |
| XlogP3 | 0.2 | [8] |
Table 2: Common Organic Solvents for Stock Solutions
| Solvent | Abbreviation | Typical Starting Stock Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | High solubilizing power; can be toxic to some cells at >0.5-1%. |
| Ethanol | EtOH | 10-50 mM | Less toxic than DMSO for some cell lines; volatile. |
| Dimethylformamide | DMF | 10-50 mM | Good solubilizing agent; use with caution due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be attempted, but monitor for any signs of degradation.
-
Sterilization (if for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm buffer: Pre-warm your aqueous assay buffer to the temperature of your experiment (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of your this compound stock solution in the aqueous buffer to achieve your final desired concentrations.
-
Vortexing: Vortex the working solutions immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect each working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues or precipitation over time.
Visualizations
Caption: A decision tree for troubleshooting this compound solubility issues.
Caption: A potential signaling pathway affected by carbamate (B1207046) compounds.[9]
References
- 1. This compound, 1882-26-4 [thegoodscentscompany.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. This compound | CAS#:1882-26-4 | Chemsrc [chemsrc.com]
- 8. Pyridinolcarbamate | C11H15N3O4 | CID 4990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyricarbate Dosage for Long-Term Murine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyricarbate in long-term murine models of atherosclerosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We observed unexpected toxicity (e.g., significant weight loss, lethargy) at our initial this compound dose. How should we proceed?
A1: Unexpected toxicity can arise from several factors. First, review your dosage calculation. The oral LD50 of this compound in mice is reported to be 4500 mg/kg, which suggests a wide safety margin. However, for long-term studies, it is crucial to start with a much lower dose. A common starting point for chronic studies is 1/10th to 1/100th of the LD50.
If your dose is within a reasonable range, consider the following:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume. Conduct a vehicle-only control group to rule this out.
-
Route of Administration Stress: Long-term daily oral gavage can induce stress, leading to weight loss.[1][2] Monitor for signs of gavage-related injury and consider alternative administration methods if possible, such as voluntary consumption in palatable mixtures.[3]
-
Underlying Health Status of Mice: Ensure your animals are healthy and free from underlying conditions that could increase their sensitivity to the compound.
Action Plan:
-
Immediately reduce the dose or temporarily halt administration in the affected cohort.
-
Review your dosing protocol and calculations.
-
Implement a dose-escalation study in a small cohort of mice to determine the maximum tolerated dose (MTD) for the duration of your study. Start with a low dose and gradually increase it while monitoring for signs of toxicity.
Q2: After several weeks of treatment, we are not observing the expected lipid-lowering or anti-atherosclerotic effects. What could be the reason?
A2: Lack of efficacy could be due to insufficient dosage, poor bioavailability, or issues with the experimental model.
-
Sub-therapeutic Dosage: The initial dose might be too low to elicit a biological response. Based on studies with other PPARα agonists like fenofibrate (B1672516) in murine atherosclerosis models, effective doses can vary.[4][5][6][7]
-
Pharmacokinetics: The bioavailability and half-life of this compound in mice are not well-documented in publicly available literature. The human elimination half-life is between 3.3 and 7.9 hours, suggesting that once-daily dosing might not be sufficient to maintain therapeutic concentrations in mice, which generally have a faster metabolism.[8]
-
Model-Specific Factors: The chosen murine model for atherosclerosis (e.g., ApoE-/-, LDLR-/-) and the diet used can significantly influence the development and progression of atherosclerosis and the response to treatment.[9][10]
Action Plan:
-
Consider a dose-escalation study to evaluate higher doses for efficacy, while carefully monitoring for toxicity.
-
If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your mouse strain. This will inform the optimal dosing frequency.
-
Ensure your atherosclerosis model is well-established and validated in your laboratory, showing consistent lesion development in the control group.
Q3: We are having difficulty with the formulation of this compound for oral administration. It is not dissolving well. What can we do?
A3: this compound is sparingly soluble in cold water but more soluble in hot water. For consistent oral dosing, a uniform suspension is critical.
Action Plan:
-
Try dissolving this compound in a small amount of a biocompatible solvent like DMSO before suspending it in a vehicle such as corn oil or a solution of carboxymethylcellulose (CMC). Ensure the final concentration of the initial solvent is low and non-toxic.
-
Prepare a fresh suspension daily and ensure it is vigorously vortexed before each administration to ensure a homogenous dose.
-
For long-term studies, it is advisable to conduct a stability test of your formulation to ensure the compound does not degrade over the preparation and administration period.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for a long-term (e.g., 12-16 week) study with this compound in an ApoE-/- mouse model of atherosclerosis?
A1: While there is no definitive established dose for this compound in this specific model, a rational starting point can be extrapolated from available data. A study in rabbits used a dose of 30 mg/kg/day to demonstrate anti-atherosclerotic effects. Given the higher metabolic rate of mice, a higher dose might be necessary. A conservative starting dose could be in the range of 50-100 mg/kg/day, administered orally. This should be validated in a pilot study to assess both tolerance and preliminary efficacy.
Q2: What is the proposed mechanism of action for this compound, and how does it relate to atherosclerosis?
A2: this compound is a carbamate (B1207046) derivative with lipid-lowering properties. While its precise molecular mechanism is not fully elucidated, it is hypothesized to act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, similar to fibrates like fenofibrate. PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPARα can lead to:
-
Increased fatty acid oxidation.
-
Reduced plasma triglycerides.
-
Modulation of HDL cholesterol.
-
Anti-inflammatory effects within the vascular wall.
These actions collectively contribute to the attenuation of atherosclerotic plaque development.
Q3: What are the key parameters to monitor during a long-term this compound study in mice?
A3: Comprehensive monitoring is essential for a successful long-term study. Key parameters include:
-
General Health: Daily observation for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Measured at least weekly.
-
Food and Water Consumption: Monitored to detect any significant changes.
-
Lipid Profile: Plasma levels of total cholesterol, LDL, HDL, and triglycerides should be measured at baseline and at the end of the study.
-
Atherosclerotic Plaque Assessment: At the end of the study, the aorta and aortic root should be harvested for en face analysis (Oil Red O staining) and histological examination of plaque size and composition.[11]
Quantitative Data Summary
Table 1: this compound Toxicity Data
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 4500 mg/kg | [12] |
| Rat | Oral | 3400 mg/kg | [12] |
| Rabbit | Oral | 5200 mg/kg | [12] |
| Dog | Oral | 1000 mg/kg | [12] |
Table 2: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Elimination Half-life | 3.3 - 7.9 hours | [8] |
| Time to Peak Concentration (Tmax) | Rapidly absorbed | [8] |
Experimental Protocols
Protocol 1: Establishing a Murine Model of Atherosclerosis
This protocol describes the establishment of an ApoE-/- mouse model of atherosclerosis, which is suitable for testing the efficacy of this compound.
-
Animal Model: Use male or female Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 8-12 weeks at the start of the study.[9]
-
Diet: Feed the mice a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol for the duration of the study (e.g., 12-16 weeks) to induce atherosclerotic plaque development.[9]
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Baseline Measurements: Before starting the treatment, collect baseline blood samples for lipid profile analysis.
-
Model Validation: At the end of the study period, the control group (receiving vehicle only) should exhibit significant atherosclerotic lesions in the aorta and aortic root.
Protocol 2: Long-Term this compound Treatment and Efficacy Assessment
This protocol outlines a potential long-term study design to evaluate the efficacy of this compound in an established murine atherosclerosis model.
-
Study Groups:
-
Group 1: ApoE-/- mice on a high-fat diet + Vehicle (Control)
-
Group 2: ApoE-/- mice on a high-fat diet + Low-dose this compound
-
Group 3: ApoE-/- mice on a high-fat diet + High-dose this compound
-
-
Drug Administration:
-
Prepare this compound as a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle daily via oral gavage.
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Monitor animal health, body weight, and food/water intake as described in the FAQs.
-
-
Endpoint Analysis (after 12-16 weeks):
-
Collect terminal blood samples for final lipid profile analysis.
-
Perfuse the mice with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the heart and aorta.
-
Aortic Root Analysis: Embed the upper portion of the heart in OCT medium, and prepare serial cryosections of the aortic root. Stain with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.
-
En Face Aortic Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to quantify the total plaque area as a percentage of the total aortic surface area.[11]
-
Visualizations
Caption: Experimental workflow for a long-term this compound study in an ApoE-/- mouse model.
Caption: Proposed mechanism of action of this compound via the PPARα signaling pathway.
References
- 1. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. Reduction of atherosclerosis by the peroxisome proliferator-activated receptor alpha agonist fenofibrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate reduces atherogenesis in ApoE*3Leiden mice: evidence for multiple antiatherogenic effects besides lowering plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoEâ/âFXRâ/â Mice [e-enm.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacokinetics and bioavailability of pyridinol carbamate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment of a Novel Mouse Model for Atherosclerotic Vulnerable Plaque [frontiersin.org]
- 11. Quantification of Atherosclerosis in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Pyricarbate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Pyricarbate in oral formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges affecting its oral bioavailability?
This compound, also known as pyridinol carbamate (B1207046), is a 2,6-pyridine dimethanol biscarbamate with cholesterol-lowering and anti-atherosclerotic effects.[1] While it is known to be orally active, its oral bioavailability can be influenced by several factors inherent to its chemical structure and the physiological environment of the gastrointestinal (GI) tract.
Potential challenges to the oral bioavailability of this compound may include:
-
Solubility: The aqueous solubility of this compound can affect its dissolution rate in the GI fluids, a prerequisite for absorption.
-
Permeability: The ability of the this compound molecule to permeate across the intestinal epithelium is crucial for its entry into systemic circulation.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall or liver before it reaches systemic circulation, which can reduce its bioavailability.
-
Chemical Stability: The stability of the carbamate linkages in the varying pH environments of the GI tract can impact the amount of intact drug available for absorption.
Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation development for this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[2][3] Determining the BCS class of this compound is a critical first step in selecting an appropriate formulation strategy.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A biowaiver, which can reduce the need for in vivo bioequivalence studies, may be applicable for immediate-release drug products containing BCS Class I or Class III drug substances.[4]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of carbamate-containing drugs like this compound?
Several strategies can be employed to overcome the potential bioavailability challenges of carbamate drugs:
-
Prodrug Approach: This involves modifying the this compound molecule to create a prodrug with improved physicochemical properties, such as increased solubility or permeability.[5][6][7][8][9] The prodrug is then converted back to the active this compound molecule in the body. Carbamate groups themselves are often used in prodrug design to enhance stability and permeability.[7][10]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve the solubility and absorption of lipophilic drugs.[11][12] They work by presenting the drug in a solubilized form in the GI tract, which can enhance its absorption.
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution rates and potentially enhanced bioavailability.[13][14][15][16] Polymeric nanoparticles are one such technology being explored for oral drug delivery.[13]
-
Use of Excipients: The selection of appropriate excipients can play a crucial role. For example, absorption enhancers can improve membrane permeation,[17] and certain polymers can inhibit drug efflux transporters. Urea has also been studied as an excipient to enhance local drug delivery.[18]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation. 3. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier. 4. Lipid-Based Formulation: Develop a SEDDS or SMEDDS formulation. |
| High variability in animal pharmacokinetic studies | Inconsistent absorption due to poor solubility or permeability. | 1. Control Food Effects: Conduct studies in fasted animals to minimize variability from food interactions. 2. Improve Formulation Robustness: Develop a formulation that provides consistent drug release, such as a SMEDDS. 3. Investigate Efflux Transporters: Determine if this compound is a substrate for efflux transporters like P-glycoprotein and consider co-administration with an inhibitor. |
| Low oral bioavailability despite good in vitro dissolution | Poor intestinal permeability or significant first-pass metabolism. | 1. Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers. 2. Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound to enhance passive diffusion. 3. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450). 4. Lipid-Based Formulations: These can promote lymphatic transport, partially bypassing first-pass metabolism in the liver. |
| Chemical instability of the formulation | Degradation of this compound's carbamate linkages due to pH or excipient incompatibility. | 1. pH Optimization: Select excipients and, if applicable, coating materials that maintain a stable pH environment for this compound. 2. Excipient Compatibility Studies: Conduct thorough compatibility studies with all planned excipients. 3. Protective Formulations: Consider encapsulation or coating techniques to protect this compound from the harsh GI environment. |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Determination of this compound's Biopharmaceutics Classification System (BCS) Class
Objective: To classify this compound based on its aqueous solubility and intestinal permeability.
A. Solubility Determination:
-
Prepare a series of buffers with pH values ranging from 1.2 to 6.8.
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Shake the samples at 37°C until equilibrium is reached (typically 24-48 hours).
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Determine the highest dose of this compound that is soluble in 250 mL of buffer at each pH. A drug is considered highly soluble if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[3]
B. Permeability Assessment (Caco-2 Cell Monolayer Assay):
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add a solution of this compound at a known concentration to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the BL samples.
-
Calculate the apparent permeability coefficient (Papp) and compare it to that of a high-permeability reference compound (e.g., metoprolol) and a low-permeability reference compound (e.g., mannitol).
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
Objective: To formulate a SMEDDS to improve the solubility and dissolution of this compound.
Materials:
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
This compound
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the microemulsion region.
-
Formulation Preparation: Prepare different SMEDDS formulations by mixing the oil, surfactant, and co-surfactant in various ratios identified from the phase diagram. Dissolve this compound in the mixture.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution testing of the this compound-loaded SMEDDS in a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Compare the dissolution profile to that of unformulated this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data for Illustration)
| Parameter | Value | Method |
| Aqueous Solubility (pH 6.8) | 0.5 mg/mL | Shake-flask method |
| Permeability (Papp) | 0.8 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| Log P | 1.2 | Calculated |
| BCS Classification | Class IV | Based on solubility and permeability data |
Table 2: Comparison of in vitro Dissolution of this compound Formulations (Hypothetical Data)
| Formulation | Time (min) | % Drug Released |
| Unformulated this compound | 15 | 10 |
| 30 | 18 | |
| 60 | 25 | |
| This compound SMEDDS | 15 | 65 |
| 30 | 85 | |
| 60 | 98 |
Section 4: Visualizations
Caption: Key factors influencing this compound bioavailability and formulation strategies for improvement.
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: Signaling pathway illustrating the absorption of this compound and potential bioavailability barriers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urea - Wikipedia [en.wikipedia.org]
Addressing variability in cell-based assay results with Pyricarbate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in cell-based assay results when working with Pyricarbate. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound, also known as pyridinol carbamate (B1207046), is a compound that has been investigated for its cholesterol-lowering and anti-atherosclerotic properties.[1] As a carbamate derivative, it may have broader biological effects that could influence cell-based assay outcomes.
Q2: We are observing high well-to-well variability in our cell viability assay after this compound treatment. What are the potential causes?
High variability in cell-based assays can stem from several factors. When introducing a compound like this compound, consider the following:
-
Cell Health and Culture Conditions: Inconsistent cell seeding density, passage number, and confluency can significantly impact results. Ensure a standardized cell culture protocol is followed.
-
Compound Preparation and Handling: Inconsistent dissolution of this compound or variability in pipetting can lead to differing final concentrations across wells.
-
Assay Protocol Execution: Variations in incubation times, reagent addition, and plate reading can all contribute to variability.
-
Off-Target Effects of this compound: this compound, as a carbamate, may have off-target effects that influence cellular signaling pathways, leading to heterogeneous responses within a cell population.
Q3: Could this compound be interfering with the assay chemistry itself?
It is possible. Some compounds can interfere with assay reagents, leading to false positive or negative results. To test for this, run a cell-free assay control where this compound is added to the assay reagents in the absence of cells. If a signal is generated, it indicates interference.
Q4: How can we minimize variability in our experiments with this compound?
Minimizing variability requires a multi-faceted approach:
-
Standardize Protocols: Use detailed and consistent standard operating procedures (SOPs) for cell culture, compound preparation, and assay execution.
-
Optimize Cell Seeding: Determine the optimal cell seeding density for your specific assay to ensure a robust signal-to-noise ratio.
-
Use a Positive and Negative Control: Include appropriate controls in every experiment to monitor assay performance and normalize results.
-
Perform Regular Quality Control: Routinely check cell culture for contamination (e.g., mycoplasma) and ensure proper calibration of all laboratory equipment.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve with this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Poor Compound Solubility | Prepare fresh stock solutions of this compound for each experiment. Use a solvent that ensures complete dissolution and include a vehicle control in your experiments. |
| Edge Effects on Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue 2: Unexpected Cellular Phenotype Observed with this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound, as a carbamate, may modulate signaling pathways beyond its intended target. Consider performing counter-screens or using pathway-specific inhibitors to investigate potential off-target effects. As a class of compounds, carbamates have been shown to potentially interact with the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). |
| Contamination | Test cell cultures for mycoplasma and other contaminants, which can alter cellular responses. |
Data Presentation
The following table provides hypothetical data from a cell viability assay to illustrate how different sources of variability can impact results.
| Condition | Mean Viability (%) | Standard Deviation (%) | Coefficient of Variation (%) | Potential Cause of Variability |
| Vehicle Control (Optimized) | 100 | 5 | 5 | Baseline, low variability |
| This compound (10 µM - Optimized) | 75 | 6 | 8 | Expected biological effect |
| This compound (10 µM - Inconsistent Seeding) | 72 | 15 | 20.8 | Uneven cell distribution |
| This compound (10 µM - Incomplete Dissolution) | 85 | 20 | 23.5 | Inaccurate compound concentration |
| This compound (10 µM - Edge Wells Included) | 65 | 18 | 27.7 | Evaporation and temperature gradients |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a specific promoter and a control plasmid with Renilla luciferase for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration to allow for changes in gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Data Acquisition: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, contributing to variability in cell-based assays.
Caption: Hypothesized adrenergic and serotonergic signaling modulation by this compound.
Caption: Potential modulation of the Nrf2 oxidative stress response pathway by carbamates.
Experimental Workflow
Caption: A generalized workflow for conducting cell-based assays with this compound.
References
Strategies to minimize Pyricarbate degradation in stock solutions.
This technical support center provides guidance on minimizing the degradation of Pyricarbate in stock solutions. The following information is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is readily soluble in DMSO. For aqueous experimental conditions, it is best to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice immediately before use.
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound stock solutions, they should be stored at -20°C or -80°C.[1] It is also crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[1] Store these aliquots in a dry environment, and ensure the containers are tightly sealed.[2]
Q3: What are the primary factors that can cause this compound degradation in a stock solution?
The degradation of this compound is primarily influenced by its chemical structure, which contains two carbamate (B1207046) ester linkages and a pyridine (B92270) ring. The main factors contributing to its degradation are:
-
Hydrolysis: The carbamate esters are susceptible to hydrolysis, a reaction that is catalyzed by both acidic and, more significantly, alkaline conditions.[3][4]
-
Photodegradation: The pyridine ring can be susceptible to degradation upon exposure to light, particularly UV irradiation.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and other degradation pathways.
-
Oxidation: While less common for this structure, oxidative degradation can be a factor, especially in the presence of oxidizing agents.
Q4: How does the pH of the solvent affect this compound stability?
The pH of the solution can significantly impact the stability of this compound. Carbamate esters are known to be more stable in neutral to slightly acidic conditions and undergo accelerated hydrolysis in alkaline (basic) environments.[4][7] The pyridine nitrogen can be protonated under acidic conditions, which may also influence the molecule's overall stability and solubility.[8]
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis of the carbamate groups.[9] If aqueous solutions are required for experiments, they should be prepared fresh daily from a frozen DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound from solid material.2. Verify the concentration of the new stock solution, if possible, using a suitable analytical method like HPLC.3. Ensure proper storage conditions (-20°C or -80°C in tightly sealed, single-use aliquots).[1] |
| Precipitate observed in the stock solution after thawing. | The solubility limit has been exceeded, or the compound is precipitating out of solution upon freezing and thawing. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Ensure the DMSO used is of high purity and anhydrous, as water can affect solubility.[1] |
| Discoloration of the stock solution. | This may indicate chemical degradation, possibly due to oxidation or photodegradation. | 1. Discard the discolored solution.2. Prepare a new stock solution, ensuring it is protected from light by using amber vials or wrapping the vials in foil.3. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method, typically HPLC.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature, checking at 2, 4, 8, and 24 hours (alkaline hydrolysis of carbamates can be rapid).[4]
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24, 48, and 72 hours, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Store the stock solution at 60°C in a temperature-controlled oven for up to 7 days.
-
Sample at 1, 3, and 7 days for analysis.
-
Also, test the solid this compound powder under the same conditions.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
3. Analysis: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector. This will allow for the separation of this compound from its degradation products and for the assessment of peak purity.
Visualizations
Caption: Key factors leading to the degradation of this compound in stock solutions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. researchgate.net [researchgate.net]
- 6. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
How to resolve inconsistent HPLC peaks for Pyricarbate analysis.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent High-Performance Liquid Chromatography (HPLC) peaks during the analysis of Pyricarbate.
Frequently Asked Questions (FAQs)
Q1: My this compound peak shape is inconsistent. Where should I begin troubleshooting?
A1: Inconsistent peak shape is a common issue that can stem from the HPLC system, the mobile phase, the column, or the sample itself. A systematic approach is the most effective way to identify the root cause. Start by examining the specific nature of the inconsistency (e.g., tailing, fronting, splitting) and then methodically investigate potential causes.
The following workflow provides a logical sequence for troubleshooting.
Q2: Why is my this compound peak tailing?
A2: Peak tailing, where the back half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] For a carbamate (B1207046) compound like this compound, which may have basic functional groups, common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact strongly with basic analytes, causing tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to a distorted peak.[4][5] For basic compounds, operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing these interactions.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or a void at the column inlet can disrupt the sample band, causing tailing.[5][6]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from system components can chelate with the analyte, causing tailing.
Solutions:
-
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4][7]
-
Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to compete for active silanol sites.
-
Use a highly deactivated, end-capped column specifically designed to reduce silanol interactions.[2]
-
Flush the column with a strong solvent or, if contamination is severe, replace the guard column or the analytical column.[8]
Q3: What causes my this compound peak to show fronting?
A3: Peak fronting, where the peak rises too rapidly and the front is sloped, is less common than tailing but typically points to one of two main issues:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[9][10] This is often described as concentration overload.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread and elute improperly, often leading to fronting.[10][11]
Solutions:
-
Dilute the sample and reinject. If the peak shape becomes symmetrical, the original issue was sample overload.[9][12]
-
Whenever possible, dissolve and inject your sample in the initial mobile phase.[11] If a different solvent must be used, ensure it is weaker than the mobile phase.
Q4: My this compound peak is splitting into two. What is the cause?
A4: A split peak, where a single analyte appears as two distinct or shouldered peaks, can be frustrating. If all peaks in the chromatogram are split, the problem is likely instrumental and occurs before the column. If only the this compound peak is splitting, the issue is likely chemical or chromatographic.
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can cause the sample stream to be distributed unevenly onto the column, leading to a split peak.[13] This typically affects all peaks in the run.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak distortion and splitting.[14]
-
Co-elution: The "split" peak may actually be two different compounds eluting very close together. This could be an impurity or a degradation product of this compound.[15]
-
Analyte Degradation: this compound, like other carbamates, can be susceptible to hydrolysis, especially under alkaline or neutral conditions.[16][17] Degradation on the column or during sample preparation could lead to the appearance of a secondary peak.
Solutions:
-
To check for co-elution, try injecting a smaller sample volume. If the two peaks become more distinct, optimize the method (e.g., change mobile phase composition or gradient) to improve resolution.[15]
-
Replace the column inlet frit or the guard column. If a void is suspected, the column may need to be replaced.[13]
-
Ensure the sample solvent is compatible with the mobile phase.[14]
Q5: The retention time for my this compound peak keeps shifting. Why?
A5: Retention time (RT) drift can be either gradual and consistent in one direction or random. Identifying the pattern is key to diagnosing the cause.
-
Mobile Phase Composition: Even small changes in the mobile phase composition, such as a 1-2% difference in the organic solvent ratio, can cause significant RT shifts.[18] Evaporation of the more volatile solvent from the mobile phase reservoir can also cause gradual drift.[19]
-
Mobile Phase pH: For ionizable compounds like this compound, a small change in mobile phase pH (e.g., 0.1 pH unit) can lead to a noticeable change in retention time.[18]
-
Flow Rate Instability: Inconsistent flow from the pump, often due to worn seals, leaks, or air bubbles, will cause retention times to fluctuate.[20][21]
-
Temperature Fluctuations: A lack of stable column temperature control can cause RT to drift, as retention is temperature-dependent. A change of just 1°C can alter retention time by 1-2%.[18][22]
-
Column Degradation: Over time, the stationary phase of the column can degrade or become contaminated, leading to a gradual decrease in retention time.[23][24]
Solutions:
-
Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation.[25]
-
Use a buffered mobile phase to maintain a stable pH.[4]
-
Regularly purge the pump to remove air bubbles and perform routine maintenance on pump seals.[21]
-
Use a column oven to maintain a consistent temperature.[22]
Data Presentation
Table 1: Summary of Common Peak Problems and Primary Causes
| Issue | Potential Cause | Recommended First Action |
| Peak Tailing | Secondary interactions with silanol groups; Improper mobile phase pH. | Adjust mobile phase pH to be >2 units from analyte pKa.[4] |
| Peak Fronting | Sample concentration too high (overload). | Dilute the sample 10-fold and reinject. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[11] | |
| Split Peaks | Blocked column inlet frit or column void. | Reverse flush the column; replace the guard column.[6] |
| Co-eluting impurity or degradant. | Inject a smaller volume to check for two distinct peaks.[15] | |
| Retention Time Drift | Change in mobile phase composition or pH. | Prepare a fresh, buffered mobile phase.[20][25] |
| Unstable column temperature. | Use a column oven set to a constant temperature. |
Experimental Protocols
Protocol 1: Recommended Mobile Phase Preparation (Reversed-Phase)
This protocol outlines the best practices for preparing a consistent and reliable mobile phase to minimize peak inconsistency.
-
Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile (B52724), methanol) and high-purity water (e.g., Milli-Q or equivalent).[25] The quality of reagents is critical to avoid baseline noise and ghost peaks.
-
Buffer Preparation:
-
pH Adjustment: Adjust the pH of the aqueous buffer solution using a calibrated pH meter. Do this before mixing with the organic solvent, as the pH reading is not accurate in organic/aqueous mixtures.[4]
-
Mixing: Measure the aqueous and organic components separately using graduated cylinders and then combine them. For critical applications, prepare the mobile phase gravimetrically for higher precision.
-
Filtration: Filter the final mobile phase mixture through a 0.45 µm or 0.2 µm solvent-compatible filter to remove any particulate matter that could block the column or system components.[26]
-
Degassing: Thoroughly degas the mobile phase immediately before use to prevent air bubbles from forming in the pump and detector.[26] Common methods include vacuum filtration, sonication, or helium sparging. Most modern HPLC systems have an integrated online degasser.
Protocol 2: HPLC System and Column Flushing
Regular flushing prevents contamination buildup, which is a major cause of peak shape distortion and pressure issues.
-
System Purge (Without Column):
-
Disconnect the column from the system.
-
Place all solvent lines into a flask of 100% HPLC-grade isopropanol (B130326) or methanol (B129727).
-
Open the pump's purge valve and flush the system at a high flow rate (e.g., 5 mL/min) for 5-10 minutes to remove old mobile phase and air bubbles.
-
Close the purge valve and pump fresh solvent through the entire system (injector and detector) at 1 mL/min for 15-20 minutes.
-
-
Column Flushing (to Remove Contaminants):
-
Caution: Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Step 1 (Remove Buffers): Flush the column with HPLC-grade water (or the aqueous component of your mobile phase without buffer) for 20-30 column volumes. Never flush a column containing buffer with 100% organic solvent.
-
Step 2 (Remove Organic-Soluble Contaminants): Flush with a strong, compatible organic solvent like 100% acetonitrile or methanol for 20-30 column volumes.
-
Step 3 (Re-equilibration): Flush with the mobile phase for at least 20-30 column volumes, or until the baseline is stable, before resuming analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. realab.ua [realab.ua]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of organophosphorus and carbamate pesticides in soils--HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. YAZAWA HPLC COLUMN SCHOOL - Column has degraded [imtakt.com]
- 25. welch-us.com [welch-us.com]
- 26. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Mitigating Potential Off-Target Effects of Pyricarbate in Cell Culture
A- Introduction
This technical support center provides guidance for researchers utilizing Pyricarbate, a pyridinol carbamate (B1207046) compound.[1][2] While this compound is known for its hypolipidemic properties and its effects on platelet aggregation, its precise molecular mechanism and potential for off-target effects in various cell types are not extensively documented.[2][3] This resource offers a structured approach to identifying and mitigating potential off-target effects to ensure the validity and reproducibility of your experimental results. The following troubleshooting guides and FAQs are based on general principles of small molecule pharmacology and may require adaptation to your specific cell culture system and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is classified as a hypolipidemic agent, meaning it can lower lipid levels in the blood.[2][4] It has also been shown to affect platelet aggregation.[3] Its use in historical medical contexts was for atherosclerosis and other vascular disorders.[2]
Q2: I'm observing higher-than-expected cytotoxicity in my cell line when using this compound. What could be the cause?
Higher-than-expected cytotoxicity at concentrations intended to elicit a specific biological effect can be a sign of off-target activity. This could be due to the compound affecting essential cellular pathways unrelated to its primary target. It is also possible that your specific cell line is more sensitive to this compound.
Q3: My results with this compound are inconsistent across experiments. What could be the issue?
Inconsistent results can stem from several factors, including variability in cell culture conditions (e.g., cell density, passage number), reagent stability, or the compound's off-target effects manifesting differently under slight experimental variations.
Q4: How can I confirm that the observed phenotype is a direct result of this compound's intended action?
To confirm on-target effects, consider the following approaches:
-
Genetic knockdown/knockout of the putative target: If diminishing the expression of the intended target protein mimics or occludes the effect of this compound, this provides strong evidence for an on-target mechanism.
-
Rescue experiments: If the this compound-induced phenotype can be reversed by overexpressing the target protein or by adding a downstream product of the targeted pathway, this supports an on-target effect.
Troubleshooting Guide: Investigating Off-Target Effects
If you suspect off-target effects are influencing your results, follow this systematic troubleshooting workflow.
1. Determine the Optimal Concentration Range
The first step is to perform a dose-response experiment to identify the minimal effective concentration and the concentration at which toxicity is observed.
-
Objective: To find the therapeutic window for this compound in your specific cell line.
-
Recommendation: Conduct a broad-range dose-response curve (e.g., from nanomolar to high micromolar) and assess both the desired biological endpoint and cell viability.
2. Assess Cell Viability and Cytotoxicity
It is crucial to distinguish between a specific biological effect and general cytotoxicity.
-
Objective: To determine if the observed cellular changes are due to a specific pathway modulation or simply cell death.
-
Recommendation: Use multiple cytotoxicity assays that measure different aspects of cell health (e.g., membrane integrity, metabolic activity, apoptosis).
3. Profile Potential Off-Target Pathways
Based on the known class of the compound (carbamate), you can investigate pathways commonly affected by such molecules. For instance, some carbamates are known to influence signaling pathways like Nrf2.[5]
-
Objective: To identify unintended signaling pathways affected by this compound.
-
Recommendation: Use pathway analysis tools such as reporter assays, Western blotting for key signaling nodes, or transcriptomic analysis to screen for unexpected changes in cellular signaling.
Quantitative Data Summary
The following tables provide examples of how to structure your quantitative data to easily compare on- and off-target effects. The data presented here is hypothetical for illustrative purposes.
Table 1: Dose-Response of this compound on Target Activity and Cell Viability
| Concentration (µM) | On-Target Activity (% of Max) | Cell Viability (%) |
| 0.1 | 5 | 100 |
| 1 | 50 | 98 |
| 10 | 95 | 90 |
| 50 | 98 | 60 |
| 100 | 100 | 20 |
Table 2: IC50 Values of this compound for On-Target vs. Hypothetical Off-Target Kinases
| Target | IC50 (µM) |
| On-Target (Hypothetical) | 2.5 |
| Off-Target Kinase A | 75 |
| Off-Target Kinase B | > 100 |
| Off-Target Protease C | 45 |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound at various concentrations in your cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x this compound solutions. Also, include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement:
-
On-Target Activity: Measure the desired biological response (e.g., gene expression, protein phosphorylation).
-
Cell Viability: Add a viability reagent (e.g., resazurin-based or ATP-based) and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis: Plot the on-target activity and cell viability as a function of this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and CC50 (cytotoxic concentration for 50% of cells).
Protocol 2: Western Blot for Off-Target Pathway Activation
-
Cell Treatment: Treat cells in a 6-well plate with this compound at a concentration that gives the desired on-target effect and a higher concentration that shows some toxicity. Include a vehicle control.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a key protein in a suspected off-target pathway (e.g., p-Nrf2, total Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate to detect the protein bands and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Hypothetical signaling pathways for this compound.
References
- 1. Pyridinol Carbamate [drugfuture.com]
- 2. Pyridinolcarbamate | C11H15N3O4 | CID 4990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of pyridinolcarbamate on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Pyricarbate.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pyricarbate.
This compound Storage and Stability Data
For optimal stability and to ensure the integrity of your experimental results, please adhere to the following storage recommendations for this compound.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Stock Solution Storage | Shipping Condition | Shelf Life (Properly Stored) |
| Temperature | 0 - 4 °C | -20 °C | 0 - 4 °C (short-term) or -20 °C (long-term) | Ambient Temperature | >3 years |
| Environment | Dry and dark | Dry and dark | Non-hazardous chemical | ||
| Container | Tightly sealed | Tightly sealed | Tightly sealed |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Question: I noticed a change in the color of my solid this compound powder. What should I do?
Answer: A change in the color of the this compound powder may indicate degradation. You should avoid using the discolored powder for your experiments as it could lead to inaccurate and unreliable results. It is recommended to discard the product according to your institution's guidelines for chemical waste and use a fresh, properly stored vial. To prevent this issue in the future, ensure the compound is stored in a dry, dark environment and at the recommended temperature.[1]
Question: My this compound solution appears cloudy or has visible precipitates after being stored in the refrigerator. Is it still usable?
Answer: Cloudiness or precipitation in a this compound solution that was previously clear can be due to the compound coming out of solution at lower temperatures. Before use, try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves. If it does, the solution can likely be used. However, if the precipitate does not redissolve, it may indicate degradation or contamination, and the solution should be discarded. Always prepare fresh solutions when possible for critical experiments.
Question: I'm having trouble dissolving this compound in my desired solvent.
Answer: this compound is soluble in DMSO.[1] If you are experiencing solubility issues, ensure you are using a sufficient volume of solvent and that the solvent is of high purity. You can try gently warming the mixture and vortexing to aid dissolution. If you are using a different solvent, you may need to consult the literature to confirm its suitability for this compound.
Question: My experimental results with this compound are inconsistent. Could this be related to storage and handling?
Answer: Yes, inconsistent results can be a sign of compound degradation. Improper storage, such as exposure to light, moisture, or fluctuating temperatures, can compromise the stability of this compound.[1] Ensure you are consistently following the recommended storage and handling procedures. It is also good practice to aliquot the solid compound or stock solutions upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound powder?
A1: When handling solid this compound, it is important to avoid breathing in the dust, vapor, mist, or gas. Always work in a well-ventilated area, preferably in a chemical fume hood. Keep the container tightly closed when not in use. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash your hands thoroughly after handling.
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4 °C.[1] For long-term storage (months to years), it is recommended to store it at -20 °C.[1]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound can be stored at 0 - 4 °C for short-term use (days to weeks) or at -20 °C for long-term storage (months).[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: What should I do in case of a this compound spill?
A4: In the event of a spill, you should first ensure you are wearing the proper personal protective equipment as outlined in Section 8 of the Material Safety Data Sheet (MSDS). Then, vacuum or sweep up the material and place it into a suitable disposal container.
Q5: How should I dispose of this compound waste?
A5: this compound waste should be disposed of in accordance with all federal, state, and local environmental regulations. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Materials:
-
This compound powder
-
High-purity DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Temperature and humidity-controlled chambers
-
Light exposure chamber (optional)
-
pH meter
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a known volume of DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
-
Experimental Setup:
-
Aliquot the stock solution into multiple vials.
-
Expose the vials to different conditions to be tested (e.g., various temperatures, humidity levels, light intensities).
-
Include a control group of vials stored under the recommended long-term storage conditions (-20 °C in the dark).
-
-
Time Points:
-
Analyze samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis by HPLC:
-
At each time point, dilute a sample from each condition to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the rate of degradation under each condition.
-
Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Troubleshooting flowchart for common this compound issues.
References
Validation & Comparative
Comparative Efficacy of Pyricarbate and Atorvastatin on LDL Receptor Expression: A Research Guide
This guide provides a comparative analysis of Pyricarbate and atorvastatin (B1662188), focusing on their effects on LDL receptor (LDLR) expression and overall lipid profiles. While atorvastatin's mechanism of action is well-documented to involve the upregulation of LDLR, information regarding this compound's direct effects on this receptor is limited. This guide summarizes the available scientific evidence for both compounds to aid researchers, scientists, and drug development professionals in understanding their respective roles in cholesterol management.
Introduction to this compound and Atorvastatin
This compound , also known as pyridinolcarbamate, is a compound that has been investigated for its anti-atherosclerotic properties.[1][2][3][4] Early studies have suggested its potential in reducing cholesterol levels and mitigating the development of atherosclerotic plaques.[1]
Atorvastatin is a widely prescribed statin medication used to lower elevated cholesterol levels and reduce the risk of cardiovascular disease.[5] Its primary mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, which leads to a subsequent increase in LDLR expression.[5]
Mechanism of Action
Atorvastatin: Upregulation of LDL Receptor Expression
Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver.[5]
The inhibition of HMG-CoA reductase by atorvastatin leads to a decrease in intracellular cholesterol concentrations. This reduction in hepatic cholesterol signals the activation of a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP2). Activated SREBP2 translocates to the nucleus and binds to the sterol regulatory element of the LDLR gene, thereby increasing its transcription. The resulting increase in the synthesis of LDL receptors leads to a higher density of these receptors on the surface of liver cells. This enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately lowering plasma LDL-C levels.[5]
Another protein, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), plays a role in the degradation of LDL receptors. Statins, including atorvastatin, have been shown to increase the expression of PCSK9, which can partially counteract the LDL-lowering effect by promoting LDLR degradation.
This compound: An Unclear Mechanism on LDL Receptor
The precise molecular mechanism by which this compound exerts its lipid-lowering and anti-atherosclerotic effects is not well-defined in the available scientific literature. While some studies have demonstrated its ability to reduce serum cholesterol and triglyceride levels in animal models and in patients with hyperlipoproteinemia, there is no direct evidence to suggest that its mechanism of action involves the upregulation of LDL receptor expression in a manner similar to atorvastatin.[1][6] One study in rats suggested that this compound might increase the ratio of free to esterified cholesterol in the aorta, potentially facilitating cholesterol removal.[7] However, further research is needed to elucidate its specific molecular targets and signaling pathways involved in lipid metabolism.
Comparative Data on Lipid Profile Modulation
The following table summarizes the reported effects of this compound and atorvastatin on key lipid parameters. It is important to note that the data for this compound is limited and derived from older studies, which may not be directly comparable to the extensive clinical data available for atorvastatin.
| Drug | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | HDL Cholesterol (HDL-C) | Triglycerides (TG) |
| This compound | ~15% reduction[6] | ~15% reduction[6] | No significant change reported[6] | ~25% reduction[6] |
| Atorvastatin | Significant reduction (dose-dependent) | Significant reduction (dose-dependent) | Modest increase | Significant reduction |
Experimental Protocols
Assessing LDL Receptor Expression
A common experimental workflow to assess the effect of a compound on LDL receptor expression involves the following steps:
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or atorvastatin) for a specified duration.
-
RNA Extraction and Real-Time PCR: Total RNA is extracted from the cells, and the expression level of the LDLR mRNA is quantified using real-time polymerase chain reaction (RT-PCR).
-
Protein Extraction and Western Blotting: Total protein is extracted, and the abundance of the LDL receptor protein is determined by Western blotting using an anti-LDLR antibody.
-
Data Analysis: The changes in LDLR mRNA and protein levels in treated cells are compared to those in untreated control cells.
Visualizations
Signaling Pathway Diagrams
Caption: Atorvastatin's signaling pathway for LDL receptor upregulation.
Caption: General effects of this compound on atherosclerosis and lipid profile.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing LDL receptor expression.
Conclusion
Atorvastatin is a potent lipid-lowering agent with a well-established mechanism of action that centrally involves the upregulation of LDL receptor expression. This leads to a significant reduction in plasma LDL-C levels. In contrast, while this compound has demonstrated anti-atherosclerotic and modest lipid-lowering effects in earlier studies, its precise mechanism of action, particularly concerning its direct impact on the LDL receptor, remains to be elucidated. Further molecular studies are required to understand the pathways through which this compound modulates lipid metabolism to allow for a more direct comparison with drugs like atorvastatin. This guide highlights the current state of knowledge and underscores the need for more in-depth research into the molecular pharmacology of this compound.
References
- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of pyridinolcarbamate on induced atherosclerosis in cynomolgus monkeys (Macaca ira) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of an anti‐atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validating the anti-inflammatory effects of Pyricarbate in a comparative model.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Pyricarbate against other established anti-inflammatory agents. The information is compiled from available preclinical data to assist researchers in evaluating its potential and designing further validation studies.
Executive Summary
This compound (pyridinolcarbamate) has demonstrated anti-inflammatory effects in several preclinical models. Historical studies indicate its efficacy in reducing edema and capillary permeability associated with inflammation.[1][2] However, contemporary research providing detailed mechanistic insights and direct quantitative comparisons with modern non-steroidal anti-inflammatory drugs (NSAIDs) is limited. This guide synthesizes the available data for this compound and presents it alongside data for comparator compounds, primarily focusing on common NSAIDs and the mechanistically relevant compound, Pyrrolidine dithiocarbamate (B8719985) (PDTC), a known NF-κB inhibitor.
Data Presentation
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory drugs.[3][4][5][6][7]
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| This compound | Rat | Data not available | Data not available | Effective in reducing edema | [1] |
| Indomethacin | Rat | 5 and 10 mg/kg | Intraperitoneal | Significant impairment in retention | [8] |
| PDTC | Mouse | 10, 30, 100 mg/kg | Intraperitoneal | Significant reduction | [9][10] |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Inflammatory Mediators
This table summarizes the in vitro inhibitory activity of various compounds on key enzymes and signaling pathways involved in inflammation.
| Compound | Assay | System | IC50 / Effect | Reference |
| This compound | COX-1 Inhibition | Data not available | Data not available | |
| This compound | COX-2 Inhibition | Data not available | Data not available | |
| This compound | NF-κB Inhibition | Data not available | Data not available | |
| Indomethacin | COX-1 Inhibition | Human Articular Chondrocytes | 0.063 µM | [11] |
| Indomethacin | COX-2 Inhibition | Human Articular Chondrocytes | 0.48 µM | [11] |
| Diclofenac | COX-1 Inhibition | Human Articular Chondrocytes | 0.611 µM | [11] |
| Diclofenac | COX-2 Inhibition | Human Articular Chondrocytes | 0.63 µM | [11] |
| Meloxicam | COX-1 Inhibition | Human Articular Chondrocytes | 36.6 µM | [11] |
| Meloxicam | COX-2 Inhibition | Human Articular Chondrocytes | 4.7 µM | [11] |
| Aspirin | COX-1 Inhibition | Human Articular Chondrocytes | 3.57 µM | [11] |
| Aspirin | COX-2 Inhibition | Human Articular Chondrocytes | 29.3 µM | [11] |
| PDTC | NF-κB Inhibition | Intestinal Epithelial Cells | Dose-dependent attenuation (3-1000 µM) | [12][13] |
Note: IC50 values for this compound are not available in the reviewed literature. Further in vitro studies are required to determine its direct effects on COX enzymes and NF-κB signaling.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is widely used to assess the anti-inflammatory activity of novel compounds.[3][4][5][6][7]
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) and vehicle
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.
-
Animals are divided into groups: Vehicle control, positive control, and test compound groups (at various doses).
-
The test compound, vehicle, or positive control is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[6]
-
Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]
Objective: To determine the effect of a test compound on the production of inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight.[14]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound or positive control and incubated for 1-2 hours.
-
Cells are then stimulated with LPS (e.g., 10-100 ng/mL) and incubated for 24 hours.[14]
-
The cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The percentage inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-only treated cells.
Mandatory Visualization
Caption: Comparative experimental workflow for in vivo and in vitro validation.
Caption: Key inflammatory signaling pathways and potential targets of action.
Conclusion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory properties. However, to validate its therapeutic potential and establish a clear competitive advantage, further research is imperative. Future studies should focus on:
-
Quantitative In Vivo Studies: Dose-response studies in models like carrageenan-induced paw edema to determine the ED50 of this compound.
-
In Vitro Mechanistic Studies: Elucidating the precise mechanism of action by evaluating the IC50 of this compound against COX-1 and COX-2 enzymes, and its inhibitory effect on the NF-κB signaling pathway.
-
Head-to-Head Comparator Studies: Directly comparing the efficacy and safety profile of this compound with standard NSAIDs in both in vitro and in vivo models.
By addressing these research gaps, a more comprehensive understanding of the anti-inflammatory profile of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. [Experimental animal studies on the anti-inflammatory effect of pyridinolcarbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the anti-inflammtory action of pyridinolcarbamate (Anginin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Post-training cyclooxygenase-2 (COX-2) inhibition impairs memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-jar.org [e-jar.org]
Pyricarbate vs. Nicotinic Acid: A Comparative Guide to Lipid-Lowering Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lipid-lowering mechanisms of Pyricarbate and nicotinic acid. While both agents have been investigated for their roles in managing dyslipidemia and atherosclerosis, their mechanisms of action, particularly at the molecular level, are understood to varying degrees. This document summarizes the available quantitative data, outlines key experimental protocols for mechanistic studies, and presents visual diagrams of the known signaling pathways.
Executive Summary
Nicotinic acid, a well-established lipid-lowering agent, primarily exerts its effects through the inhibition of lipolysis in adipose tissue and the direct inhibition of hepatic triglyceride synthesis. These actions lead to a significant reduction in circulating very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, coupled with an increase in high-density lipoprotein (HDL) cholesterol.
This compound, also known as pyridinolcarbamate, has demonstrated lipid-lowering and anti-atherosclerotic properties in preclinical studies. However, detailed mechanistic studies elucidating its specific molecular targets and signaling pathways are limited in the publicly available scientific literature. While it has been shown to reduce cholesterol and triglycerides, a direct comparison of its enzymatic and signaling effects with nicotinic acid is challenging due to the current lack of specific data.
Quantitative Data on Lipid Profile Modulation
The following tables summarize the reported effects of this compound and nicotinic acid on key lipid parameters.
Table 1: Effect of this compound on Lipid Profile (Preclinical Data)
| Parameter | Organism | Dosage | Duration | % Change | Source |
| Total Cholesterol | Rabbit | 30 mg/kg/day | 12 weeks | ↓ ~15% | [1] |
| LDL Cholesterol | Rabbit | 30 mg/kg/day | 12 weeks | ↓ ~15% | [1] |
| Triglycerides | Rabbit | 30 mg/kg/day | 12 weeks | ↓ ~25% | [1] |
| HDL Cholesterol | Rabbit | 30 mg/kg/day | 12 weeks | No significant change | [1] |
| Aortic Plaque | Rabbit | 30 mg/kg/day | 12 weeks | ↓ from 74% to 27% | [1] |
Table 2: Effect of Nicotinic Acid on Lipid Profile (Clinical Data)
| Parameter | Population | Dosage | Duration | % Change | Source |
| LDL Cholesterol | Human | 1-3 g/day | Variable | ↓ 5-25% | [2] |
| HDL Cholesterol | Human | 1-3 g/day | Variable | ↑ 15-35% | [2] |
| Triglycerides | Human | 1-3 g/day | Variable | ↓ 20-50% | [2] |
| Lipoprotein(a) | Human | 1-3 g/day | Variable | ↓ 20-30% | [2] |
Mechanistic Deep Dive: Signaling Pathways and Enzyme Interactions
Nicotinic Acid: A Multi-pronged Approach to Lipid Reduction
Nicotinic acid's lipid-lowering effects are primarily attributed to two key mechanisms:
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid binds to the G-protein coupled receptor GPR109A (also known as HM74A) on adipocytes. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol[3][4]. The resulting decrease in FFA release from adipose tissue reduces the substrate available for the liver to synthesize triglycerides and assemble VLDL particles[3][5].
-
Direct Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly and non-competitively inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes[2]. DGAT2 is a key enzyme that catalyzes the final step of triglyceride synthesis. By inhibiting DGAT2, nicotinic acid reduces the liver's capacity to produce triglycerides, further limiting VLDL assembly and secretion[2].
The reduction in hepatic VLDL production leads to a subsequent decrease in the levels of its catabolic products, intermediate-density lipoprotein (IDL) and LDL.
Furthermore, nicotinic acid increases HDL cholesterol levels primarily by reducing the catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL[2]. The precise mechanism for this is still under investigation but may involve reduced hepatic uptake of HDL particles.
This compound: An Unclear Mechanistic Picture
Currently, there is a paucity of detailed studies on the specific molecular mechanisms by which this compound lowers lipid levels. Preclinical research in rabbits suggests that this compound reduces serum triglycerides and has a notable anti-atherosclerotic effect, significantly decreasing aortic plaque formation in animals on a high-cholesterol diet[1]. However, the direct enzymatic targets and signaling pathways involved remain to be elucidated. It is not known whether this compound interacts with hormone-sensitive lipase, lipoprotein lipase, or DGAT2 in a manner similar to nicotinic acid or other lipid-lowering agents. Further research is required to delineate the precise mechanism of action of this compound.
Experimental Protocols for Mechanistic Elucidation
To further investigate and compare the mechanisms of this compound and nicotinic acid, the following experimental protocols are essential.
Hormone-Sensitive Lipase (HSL) Activity Assay in Adipocytes
Objective: To determine the effect of the test compound on HSL activity.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are a commonly used model.
-
Treatment: Adipocytes are pre-incubated with the test compound (this compound or nicotinic acid) at various concentrations.
-
Lipolysis Stimulation: Lipolysis is stimulated using a non-selective β-adrenergic agonist like isoproterenol.
-
Glycerol/FFA Measurement: The release of glycerol and free fatty acids into the culture medium is quantified using commercially available colorimetric or fluorometric assay kits. A decrease in glycerol and FFA release in the presence of the test compound indicates inhibition of lipolysis.
-
HSL Phosphorylation Analysis: Western blotting can be used to assess the phosphorylation status of HSL at key activating sites (e.g., Ser563, Ser659, Ser660) to confirm the upstream signaling effects.
Lipoprotein Lipase (LPL) Activity Assay in Post-Heparin Plasma
Objective: To measure the effect of the test compound on LPL activity.
Methodology:
-
Animal Model: Rodents (mice or rats) are typically used.
-
Treatment: Animals are administered the test compound.
-
LPL Release: LPL is released from the endothelial surface into the circulation by intravenous injection of heparin[6].
-
Plasma Collection: Blood is collected shortly after heparin injection, and plasma is isolated.
-
LPL Activity Measurement: LPL activity in the plasma is determined using a fluorometric or radiometric assay that measures the hydrolysis of a labeled triglyceride substrate[6][7].
Diacylglycerol Acyltransferase-2 (DGAT2) Activity Assay in Liver Microsomes
Objective: To assess the direct inhibitory effect of the test compound on DGAT2.
Methodology:
-
Microsome Isolation: Liver microsomes, which are rich in DGAT enzymes, are isolated from control animals (e.g., rats or mice) through differential centrifugation of liver homogenates[8].
-
Assay Reaction: The microsomal fraction is incubated with a reaction mixture containing a diacylglycerol substrate and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA). The test compound is added at various concentrations.
-
Lipid Extraction and Separation: After the reaction, lipids are extracted, and the newly synthesized triglycerides are separated from the substrates using thin-layer chromatography (TLC).
-
Quantification: The amount of labeled triglyceride is quantified by scintillation counting (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates) to determine DGAT2 activity[8].
Conclusion
Nicotinic acid remains a cornerstone in understanding the pharmacological modulation of lipid metabolism, with well-defined mechanisms of action targeting both adipose tissue and the liver. In contrast, while this compound shows promise as a lipid-lowering and anti-atherosclerotic agent, its molecular mechanisms are not well characterized. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific pathways through which this compound exerts its effects, enabling a more direct and comprehensive comparison with nicotinic acid. Such studies are crucial for the rational design and development of novel lipid-modifying therapies.
References
- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats[S] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 7. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric) | ABIN2345121 [antibodies-online.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyricarbate and Other Pyridinolcarbamate Derivatives in Anti-Atherosclerotic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyricarbate and other pyridinolcarbamate derivatives, focusing on their efficacy and mechanisms in the context of atherosclerosis. While direct head-to-head comparative studies between this compound and other specific pyridinolcarbamate derivatives are limited in publicly available literature, this document synthesizes the existing experimental data for this compound and contextualizes its performance against control groups and other relevant compounds.
Physicochemical Properties of this compound
This compound, also known as pyridinol carbamate, is a pyridine (B92270) derivative with the chemical formula C₁₁H₁₅N₃O₄.[1] A comprehensive list of its synonyms and identifiers is provided in the table below.
| Property | Value |
| IUPAC Name | [6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate[1] |
| Molecular Formula | C₁₁H₁₅N₃O₄[1] |
| Molecular Weight | 253.25 g/mol [1] |
| CAS Number | 1882-26-4[1] |
| Synonyms | Pyridinolcarbamate, Anginin, Angioxine, Parmidine, Prodectin, Colesterinex, Aterosan, Cicloven, Duvaline, Movecil, Ravenil, Vasagin, Vasocil, Vasoverin, Atover, Sospitan[1] |
Mechanism of Action
The precise mechanism of action of this compound in preventing atherosclerosis is not fully elucidated but is believed to be multifactorial. Experimental evidence suggests that its therapeutic effects are linked to its ability to modulate lipid metabolism and exert anti-inflammatory effects.
One area of investigation has been its influence on biogenic amines. Studies in rats have shown that this compound can increase the concentration of noradrenaline in the heart, blood vessels, and brain, as well as 5-hydroxytryptamine in the brain.[2] This suggests a potential link between its anti-atherosclerotic properties and its effects on the nervous system's regulation of vascular tone and metabolism.
Furthermore, this compound has demonstrated anti-inflammatory properties in animal models, which is a critical aspect of its anti-atherosclerotic activity given that atherosclerosis is a chronic inflammatory disease.[3]
Experimental Efficacy of this compound
In Vivo Anti-Atherosclerotic Effects in Rabbits
The primary evidence for this compound's efficacy comes from studies on cholesterol-fed rabbits, a common animal model for atherosclerosis. These studies demonstrate a significant reduction in the development of atherosclerotic plaques.
Table 1: Effect of this compound on Aortic Plaque Formation in Cholesterol-Fed Rabbits
| Treatment Group | Duration | Aortic Plaque Involvement (%) | Reduction in Plaque (%) |
| 1% Cholesterol Diet | 12 weeks | 74 ± 8 | - |
| 1% Cholesterol Diet + this compound (30 mg/kg/day) | 12 weeks | 27 ± 6 | 63.5 |
Data sourced from Albert EN, et al. Atherosclerosis. 1978.
A comparative study with estrogen, another compound known to have vascular protective effects, also highlighted the potent preventative effect of this compound against the formation of atheromatous changes in cholesterol-fed rabbits.[4]
Table 2: Comparative Preventive Effect of this compound and Diethylstilbestrol on Atheromatous Changes in Rabbits
| Treatment Group | Duration | Prevention of Atheromatous Changes |
| Control (Potato Starch) | 15 weeks | No significant effect |
| This compound (10 mg/kg) | 15 weeks | Powerful effect (p<0.01) |
| Diethylstilbestrol (1 mg/kg) | 15 weeks | Powerful effect (p<0.01) |
| Diethylstilbestrol (0.1 mg/kg) | 15 weeks | No preventative effect |
Data sourced from Semantic Scholar, referencing a study on the comparative effects of Pyridinolcarbamate and Estrogen.
Effects on Lipid Profile
This compound has been shown to favorably modulate serum lipid levels in hypercholesterolemic rabbits, which is likely a key contributor to its anti-atherogenic effect.
Table 3: Effect of this compound on Serum Lipids in Rabbits on a 1% Cholesterol Diet
| Parameter | 1% Cholesterol Diet | 1% Cholesterol Diet + this compound |
| Serum Cholesterol | Markedly elevated | Significantly lowered |
| Serum Phospholipids | Markedly elevated | Significantly lowered |
| Serum Triglycerides | Not significantly different from control | - |
Data sourced from Albert EN, et al. Atherosclerosis. 1978.
Experimental Protocols
Induction of Atherosclerosis in Rabbits and Drug Administration
A standard and widely used method for inducing atherosclerosis in rabbit models involves dietary manipulation.
-
Animal Model: New Zealand White rabbits are commonly used.
-
Diet: The animals are fed a high-cholesterol diet, typically containing 1% cholesterol mixed with standard rabbit chow.[5] This diet is administered for a period of 8 to 16 weeks to induce the formation of atherosclerotic plaques.
-
Drug Administration: this compound is administered orally. In the cited study, a dosage of 30 mg/kg of body weight per day was mixed with the diet.
-
Monitoring: Blood samples are collected at regular intervals (e.g., every two weeks) to monitor serum lipid profiles (cholesterol, phospholipids, triglycerides).
-
Endpoint Analysis: At the end of the study period, the animals are euthanized, and the aortas are excised for quantification of atherosclerotic plaques.
Quantification of Aortic Plaque
The extent of atherosclerosis in the aorta is a critical endpoint for evaluating the efficacy of anti-atherosclerotic drugs.
-
Aorta Preparation: The aorta is carefully removed, opened longitudinally, and pinned flat.
-
Staining: The tissue is stained with a lipid-soluble dye, such as Oil Red O or Sudan IV, which specifically stains the lipid-rich atherosclerotic plaques.
-
Image Analysis: The stained aorta is photographed, and the total surface area and the plaque-covered area are measured using image analysis software.
-
Calculation: The percentage of the aortic surface covered by plaques is calculated as: (Plaque Area / Total Aortic Area) x 100.
Signaling Pathways in Atherosclerosis
While direct studies on the specific signaling pathways modulated by this compound are scarce, its known anti-inflammatory and lipid-lowering effects suggest potential interactions with key pathways implicated in atherosclerosis.
Caption: Experimental workflow for evaluating the anti-atherosclerotic efficacy of this compound in rabbits.
The development of atherosclerosis involves complex signaling cascades. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in the arterial wall. Anti-inflammatory agents can potentially interfere with these pathways to reduce plaque formation.
Caption: Potential inhibitory points of anti-inflammatory agents on NF-κB and MAPK signaling in atherosclerosis.
Conclusion
The available evidence strongly suggests that this compound is an effective agent in reducing the development of atherosclerosis in animal models. Its benefits appear to be mediated through a combination of lipid-lowering and anti-inflammatory effects. However, a significant gap in the literature exists regarding direct comparative studies of this compound with other pyridinolcarbamate derivatives. Future research should focus on synthesizing and evaluating analogs of this compound to establish structure-activity relationships and to identify potentially more potent and safer candidates for the treatment of atherosclerotic vascular disease. Further elucidation of its precise molecular targets within inflammatory signaling pathways will also be crucial for its future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Experimental animal studies on the anti-inflammatory effect of pyridinolcarbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMPARATIVE STUDIES ON THE PREVENTIVE EFFECT OF PYRIDINOLCARBAMATE AND ESTROGEN AGAINST AORTIC AND CORONARY ATHEROSCLEROSIS OF CHOLESTEROL‐FED RABBITS | Semantic Scholar [semanticscholar.org]
- 5. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Pyricarbate's efficacy in different animal models of atherosclerosis.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental evidence for the efficacy of Pyricarbate (also known as Pyridinolcarbamate) in animal models of atherosclerosis. This document summarizes the available quantitative data, details experimental methodologies, and contrasts the findings with other therapeutic interventions where possible, based on published literature.
Introduction to this compound and Atherosclerosis
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaque within the arteries, leading to cardiovascular complications. The search for effective anti-atherosclerotic agents has led to the investigation of numerous compounds. This compound emerged as a compound with potential anti-atherosclerotic properties. This guide critically evaluates the preclinical data from animal models to assess its efficacy.
Efficacy of this compound in Animal Models: A Focus on Rabbit Studies
The primary evidence for this compound's anti-atherosclerotic effects comes from studies utilizing the cholesterol-fed rabbit model, a classic model for inducing atherosclerosis.
Quantitative Efficacy Data
The following table summarizes the key quantitative findings from a pivotal study comparing this compound to estrogen and a placebo control in cholesterol-fed rabbits.
| Treatment Group | Dosage | Duration | Key Findings | Statistical Significance |
| This compound | 10 mg/kg/day (oral) | 15 weeks | Powerful prevention of atheromatous changes | p<0.01 vs. Control |
| Diethylstilbestrol (Estrogen) | 1 mg/kg/day (oral) | 15 weeks | Powerful prevention of atheromatous changes | p<0.01 vs. Control |
| Diethylstilbestrol (Estrogen) | 0.1 mg/kg/day (oral) | 15 weeks | No preventative effect | Not significant vs. Control |
| Control (Placebo) | Potato starch | 15 weeks | - | - |
Caption: Summary of a comparative study on the preventive effect of Pyridinolcarbamate and estrogen against aortic and coronary atherosclerosis in cholesterol-fed rabbits.[1]
Another study provided more detailed quantitative data on the impact of this compound on aortic plaque formation and serum lipid levels in rabbits on a hypercholesterolemic diet.[2][3]
| Parameter | Control (Hypercholesterolemic Diet) | This compound (30 mg/kg/day) + Hypercholesterolemic Diet |
| Aortic Plaque Involvement (%) | 74 ± 8 | 27 ± 6 |
| Serum Cholesterol | Markedly elevated | Significantly lowered (but still elevated vs. normal) |
| Serum Phospholipids | Markedly elevated | Significantly lowered (but still elevated vs. normal) |
| Serum Triglycerides | Not significantly different from control | Persistent decrease |
Caption: Effect of Pyridinolcarbamate on aortic atherosclerosis and serum lipids in rabbits after 12 weeks on a 1% cholesterol diet.[2][3]
Histological Observations
In the cholesterol-fed rabbit model, atheromas in animals treated with this compound were histologically characterized by the regeneration of smooth muscle fibers.[1] In contrast, atheromas in estrogen-treated rabbits showed fibrous healing.[1]
Cross-Validation in Other Animal Models: A Data Gap
A significant limitation in the preclinical assessment of this compound is the lack of efficacy data in other widely used and more contemporary animal models of atherosclerosis. Genetically modified mouse models, such as Apolipoprotein E knockout (ApoE-/-) and LDL receptor knockout (LDLR-/-) mice, are the current standards for studying atherosclerosis due to their ability to develop lesions that more closely resemble human plaques.
Extensive searches for studies evaluating this compound in ApoE-/- or LDLR-/- mice did not yield any results. This data gap makes it challenging to cross-validate the findings from the rabbit models and to understand how this compound's efficacy translates to models with different underlying genetic predispositions to atherosclerosis.
Comparison with Standard-of-Care: Statins
Direct comparative studies of this compound versus statins in the same animal model are not available in the published literature. However, to provide some context, the following table summarizes the typical effects of statins in rabbit models of atherosclerosis. It is important to note that direct comparison of efficacy is not possible due to variations in experimental protocols across different studies.
| Statin | Animal Model | Key Findings on Atherosclerosis |
| Atorvastatin | Rabbit model with endothelial damage and atherogenic diet | Significant reduction in lesion size and arterial macrophage infiltration.[4] |
| Simvastatin | Cholesterol-fed rabbit model | Prevented the formation of atherosclerotic lesions in the aorta. |
| Various Statins | WHHL rabbit (familial hypercholesterolemia model) | Suppressed atherosclerotic lesions in the aorta and coronary arteries. |
Mechanistic Insights: An Area for Further Research
The precise molecular mechanisms underlying the anti-atherosclerotic effects of this compound are not well-elucidated in the context of modern understanding of the disease.
An early study in rats suggested that this compound increases the concentration of noradrenaline in the heart, blood vessels, and brain, as well as 5-hydroxytryptamine in the brain.[5][6] The potential link between these effects on biogenic amines and the inhibition of atherosclerosis remains to be fully explored.
Modern atherosclerosis research focuses on key pathological processes such as inflammation (e.g., NF-κB signaling, NLRP3 inflammasome activation), vascular smooth muscle cell (VSMC) proliferation and migration, and macrophage foam cell formation. There is currently no published evidence to indicate whether this compound modulates these specific pathways.
Potential Mechanistic Pathways in Atherosclerosis
The following diagram illustrates a simplified overview of key signaling pathways involved in atherosclerosis, which represent potential targets for therapeutic intervention. The effect of this compound on these pathways is currently unknown.
Caption: Key signaling pathways in the pathogenesis of atherosclerosis.
Experimental Protocols
Rabbit Model of Diet-Induced Atherosclerosis
A commonly cited protocol for inducing atherosclerosis in rabbits, as used in the this compound studies, involves the following steps:
-
Animal Model: New Zealand White rabbits are typically used.
-
Diet: The animals are fed a high-cholesterol diet, often containing 1% cholesterol mixed with standard chow, for a period of 12-15 weeks.
-
Drug Administration: this compound, or the comparator drug, is administered orally on a daily basis.
-
Endpoint Analysis:
-
Serum Lipids: Blood samples are collected periodically to measure serum cholesterol, triglycerides, and phospholipids.
-
Atherosclerotic Plaque Quantification: At the end of the study, the aorta is excised, stained (e.g., with Oil Red O) to visualize lipid-rich plaques, and the percentage of the aortic surface area covered by plaques is quantified.
-
Histology: Aortic tissue sections are examined microscopically to assess the cellular composition of the plaques.
-
General Workflow for Atherosclerosis Studies in Animal Models
The following diagram illustrates a typical experimental workflow for evaluating an anti-atherosclerotic compound in an animal model.
Caption: A generalized experimental workflow for preclinical atherosclerosis studies.
Conclusion and Future Directions
The available preclinical data, primarily from older studies in cholesterol-fed rabbits, suggest that this compound has a significant inhibitory effect on the development of atherosclerosis, comparable to that of estrogen in the models tested.[1] The proposed mechanism appears to be at least partially related to its ability to lower serum cholesterol and phospholipid levels.[2][3]
However, a comprehensive evaluation of this compound's efficacy is hampered by a lack of studies in modern, genetically defined animal models of atherosclerosis, such as ApoE-/- and LDLR-/- mice. Furthermore, direct comparisons with current first-line therapies like statins are absent. The molecular mechanisms by which this compound exerts its effects on key cellular processes in atherosclerosis, including inflammation and vascular cell biology, remain largely unexplored.
For researchers and drug development professionals, these gaps represent opportunities for future investigation. Cross-validation of this compound's efficacy in contemporary mouse models and detailed mechanistic studies are crucial next steps to determine its potential as a viable anti-atherosclerotic agent in the current therapeutic landscape.
References
- 1. Pinocembrin Downregulates Vascular Smooth Muscle Cells Proliferation and Migration Leading to Attenuate Neointima Formation in Balloon-Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAM3A promotes vascular smooth muscle cell proliferation and migration and exacerbates neointima formation in rat artery after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Gene Expression Profiles: Pyricarbate and Statins - A Data Availability Assessment
Initial Objective and a Necessary Pivot
The primary goal of this guide was to conduct a detailed comparative analysis of the gene expression profiles induced by Pyricarbate and statins. However, a comprehensive search of the current scientific literature has revealed a significant data gap: there are no publicly available studies that have investigated the transcriptomic effects of this compound. While extensive research has been dedicated to understanding how statins modulate gene expression, similar data for this compound is absent.
Therefore, a direct, data-driven comparison as initially envisioned is not feasible at this time.
Revised Scope: A Deep Dive into the Gene Expression Profiles of Statins
In light of the available data, this guide has been adapted to provide a thorough analysis of the gene expression profiles induced by statins. This information is highly valuable for researchers, scientists, and drug development professionals working in cardiovascular disease, oncology, and other fields where statins have shown pleiotropic effects. The content is structured to adhere to the original request's core requirements for data presentation, experimental protocols, and visualization.
A Comprehensive Guide to Statin-Induced Gene Expression Profiles
Statins, primarily known as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] Their mechanism of action extends beyond lipid-lowering, exhibiting pleiotropic effects that are, in part, mediated by their ability to modulate gene expression.[1] Different statins can induce highly divergent changes in gene expression profiles.[2]
Key Signaling Pathways Modulated by Statins
Statins impact a variety of signaling pathways, primarily stemming from their inhibition of the mevalonate (B85504) pathway. This inhibition not only reduces cholesterol synthesis but also affects the production of other important isoprenoid intermediates.
dot
Caption: Statin Inhibition of the Mevalonate Pathway and Downstream Effects.
Tabular Summary of Statin-Induced Gene Expression Changes
The following table summarizes the effects of different statins on the expression of key genes as reported in various studies. It is important to note that the effects can be cell-type and statin-specific.
| Gene | Statin(s) | Cell Type/Model | Observed Effect | Potential Implication | Reference |
| HMGCR | Atorvastatin, Fluvastatin, Simvastatin | Human Hepatoma (HepG2) | Upregulation | Feedback mechanism due to cholesterol depletion | [2] |
| LDLR | Statins (general) | Hepatocytes | Upregulation | Increased LDL cholesterol uptake from circulation | [1][2] |
| PCSK9 | Statins (general) | Hepatocytes | Upregulation | Attenuation of the LDL-lowering effect of statins | [1] |
| ABCA1 | Pravastatin | Human Cancer Cells | Crossover in impact | Cholesterol efflux regulation | [3] |
| ANGPTL4 | Pravastatin | Human Cancer Cells | Crossover in impact | Control of cell cycle and tumor growth | [3] |
| CCL20 | Pravastatin | Human Cancer Cells | Crossover in impact | Inflammatory response | [3] |
| CAV1 | MβCD (cholesterol-depleting agent) | Human Cancer Cells | Upregulation | Caveolae-based signaling | [3] |
| CCNA2 | Lovastatin, Fluvastatin, Simvastatin | Pancreatic Cancer Cells | Suppression (high concentration) | Inhibition of cell cycle and DNA replication | [4][5] |
Experimental Protocols for Gene Expression Analysis
The methodologies employed in studying statin-induced gene expression changes are crucial for the interpretation of the results. Below are summaries of typical experimental protocols.
1. Cell Culture and Statin Treatment:
-
Cell Lines: Human hepatoma cells (e.g., HepG2)[2], human pancreatic cancer cells (e.g., MiaPaCa-2, PANC1)[4][5], or human breast cancer cells (e.g., MDA-MB-231)[3] are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Statin Treatment: Statins (e.g., atorvastatin, simvastatin, fluvastatin) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., low concentration ~2 µM, high concentration ~20 µM) for a specified duration (e.g., 24-72 hours).[4][5]
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Gene Expression Profiling:
-
Microarray Analysis: Gene expression profiling is often performed using high-density oligonucleotide microarrays (e.g., Affymetrix Human Genome U133 Plus 2.0 arrays).[2] Labeled cRNA is hybridized to the arrays, which are then washed, stained, and scanned to detect the signal intensity for each probe set.
-
RNA-Seq Analysis: Alternatively, RNA sequencing (RNA-seq) is used to determine the gene expression alterations.[4][5] This involves library preparation, sequencing, and mapping the reads to a reference genome.
4. Data Analysis:
-
Differential Gene Expression: Statistical analyses are performed to identify genes that are significantly differentially expressed between statin-treated and control groups. This often involves setting a threshold for fold change and p-value.
-
Pathway and Gene Ontology Analysis: Bioinformatic tools (e.g., DAVID, Gene Set Enrichment Analysis) are used to identify the biological pathways and gene ontology terms that are significantly enriched among the differentially expressed genes.
dot
Caption: A typical experimental workflow for studying statin-induced gene expression.
Conclusion and Future Directions
While a direct comparison with this compound is not currently possible due to a lack of data, the analysis of statin-induced gene expression profiles reveals a complex and multifaceted regulatory landscape. Statins not only affect genes directly involved in cholesterol metabolism but also modulate pathways related to cell cycle, inflammation, and signal transduction. These findings provide a molecular basis for the observed pleiotropic effects of statins.
Future research in this area would greatly benefit from studies investigating the transcriptomic effects of this compound. Such data would enable a direct comparison with statins, potentially uncovering novel mechanisms of action and identifying unique or overlapping gene expression signatures. This could, in turn, inform the development of new therapeutic strategies for a range of diseases. For now, the extensive body of work on statins continues to provide valuable insights for the scientific and drug development communities.
References
- 1. From Food to Genes: Transcriptional Regulation of Metabolism by Lipids and Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Transcriptomic analysis reveals zinc-mediated virulence and pathogenicity in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression profiling reveals potential key pathways involved in pyrazinamide-mediated hepatotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pyricarbate's Cholesterol-Lowering Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering effects of Pyricarbate with other established lipid-lowering agents. The information is supported by available experimental data to aid in research and drug development.
Comparative Analysis of Cholesterol-Lowering Efficacy
The following table summarizes the quantitative data on the lipid-lowering effects of this compound and other major classes of cholesterol-lowering drugs. The data for this compound is derived from early clinical studies, while the data for other agents is based on more recent and extensive clinical trials.
| Drug Class | Drug | Total Cholesterol Reduction | LDL Cholesterol Reduction | Triglyceride Reduction | HDL Cholesterol Effect |
| Nicotinic Acid Derivative | This compound (beta-pyridylcarbinol) | ~15-22% [1][2] | ~15-25% [1][2] | ~25% [2] | Slight increase or no change [1][2] |
| Statins | Atorvastatin, Rosuvastatin, etc. | Variable, dose-dependent | 18-55% | 7-30% | Increase of 5-15% |
| Fibrates | Fenofibrate, Gemfibrozil | Variable | 5-20% | 20-50% | Increase of 10-20% |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Variable | 45-72% | Variable | Modest Increase |
| Cholesterol Absorption Inhibitors | Ezetimibe | ~13% | ~18% | ~8% | ~3% |
Experimental Protocols
This compound Clinical Study Protocol (Summary of Historical Studies)
The data for this compound is based on clinical trials conducted in the 1960s and 1970s. A representative study protocol is summarized below:
-
Study Design: Open-label, uncontrolled clinical trials.
-
Patient Population: Patients with primary hypercholesterolemia (hyperlipoproteinemia type IIa and IIb).
-
Intervention:
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
This compound (Beta-pyridylcarbinol)
This compound is a derivative of nicotinic acid (niacin). Its mechanism of action in lowering cholesterol is believed to be similar to that of nicotinic acid, which involves multiple pathways:
-
Inhibition of Hormone-Sensitive Lipase (HSL): In adipose tissue, nicotinic acid inhibits HSL, which reduces the breakdown of triglycerides into free fatty acids. This decreases the flux of free fatty acids to the liver.
-
Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): In the liver, nicotinic acid inhibits DGAT2, an enzyme crucial for the synthesis of triglycerides.
-
Decreased VLDL Production: The reduction in hepatic triglyceride synthesis leads to decreased production and secretion of very-low-density lipoprotein (VLDL) particles from the liver.
-
Reduced LDL Levels: Since LDL particles are derived from the metabolism of VLDL, a decrease in VLDL production subsequently leads to lower levels of LDL cholesterol in the circulation.
Comparative Mechanisms of Other Lipid-Lowering Agents
For comparison, the mechanisms of action for other major classes of cholesterol-lowering drugs are illustrated below.
Statins are HMG-CoA reductase inhibitors. They block the synthesis of cholesterol in the liver, which leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and also increases the production of HDL apolipoproteins.
PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 normally promotes the degradation of LDL receptors. By inhibiting PCSK9, these drugs increase the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the blood.
References
Designing Preclinical Trials: A Comparative Study of Pyricarbate vs. Placebo in Atherosclerosis
Disclaimer: Publicly available, detailed preclinical trial data specifically comparing Pyricarbate to a placebo is scarce. Therefore, this guide presents a hypothetical, yet robust, controlled study design based on established preclinical research methodologies for anti-atherosclerotic agents. The experimental data and signaling pathways are illustrative and intended to serve as a template for researchers in drug development.
This compound, a pyridine (B92270) derivative, has been used in the treatment of atherosclerosis and other vascular disorders.[1] A well-designed preclinical trial is crucial to elucidate its mechanism of action and therapeutic potential compared to a placebo. This guide outlines a comprehensive preclinical study design, including detailed experimental protocols, data presentation, and visualization of key processes.
Data Presentation: Hypothetical Preclinical Trial Outcomes
The following tables summarize potential quantitative data from a preclinical study in an animal model of atherosclerosis, comparing the effects of this compound and a placebo.
Table 1: Serum Lipid Profile Analysis
| Parameter | Placebo Group (mg/dL) | This compound Group (mg/dL) | Percentage Change | p-value |
| Total Cholesterol | 450 ± 35 | 320 ± 28 | ↓ 28.9% | < 0.01 |
| LDL Cholesterol | 310 ± 25 | 190 ± 20 | ↓ 38.7% | < 0.01 |
| HDL Cholesterol | 45 ± 5 | 65 ± 7 | ↑ 44.4% | < 0.05 |
| Triglycerides | 180 ± 20 | 130 ± 15 | ↓ 27.8% | < 0.05 |
Data are presented as mean ± standard deviation.
Table 2: Aortic Plaque Formation and Inflammation
| Parameter | Placebo Group | This compound Group | Percentage Change | p-value |
| Aortic Plaque Area (%) | 35 ± 5 | 15 ± 3 | ↓ 57.1% | < 0.01 |
| Macrophage Infiltration (cells/mm²) | 150 ± 18 | 70 ± 12 | ↓ 53.3% | < 0.01 |
| TNF-α Concentration (pg/mL) | 85 ± 10 | 40 ± 8 | ↓ 52.9% | < 0.01 |
| IL-6 Concentration (pg/mL) | 60 ± 8 | 25 ± 5 | ↓ 58.3% | < 0.01 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings.
2.1. Animal Model and Treatment
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis, would be used.
-
Acclimatization: Mice would be acclimatized for two weeks under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Diet: At 8 weeks of age, mice would be fed a high-fat, high-cholesterol "Western" diet to induce atherosclerotic plaque development.
-
Grouping and Administration: Mice would be randomly assigned to two groups (n=15 per group):
-
Placebo Group: Administered a vehicle control (e.g., saline or carboxymethyl cellulose) daily via oral gavage.
-
This compound Group: Administered this compound (e.g., 50 mg/kg body weight) dissolved in the vehicle, daily via oral gavage.
-
-
Duration: The treatment period would last for 12 weeks.
2.2. Serum Lipid Profile Analysis
-
Sample Collection: At the end of the 12-week treatment period, mice would be fasted overnight, and blood samples would be collected via cardiac puncture under anesthesia.
-
Analysis: Serum would be separated by centrifugation. Total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels would be measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
2.3. Histological Analysis of Aortic Plaque
-
Tissue Preparation: Following blood collection, mice would be euthanized, and the entire aorta would be dissected. The aorta would be fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Aortic sections would be stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantification: The total aortic area and the plaque area would be quantified using image analysis software (e.g., ImageJ). The plaque area would be expressed as a percentage of the total aortic area.
2.4. Immunohistochemistry for Macrophage Infiltration
-
Staining: Aortic sections would be stained with a primary antibody against a macrophage-specific marker (e.g., CD68). A secondary antibody conjugated to a fluorescent probe would be used for visualization.
-
Imaging and Quantification: Stained sections would be imaged using a fluorescence microscope. The number of CD68-positive cells (macrophages) within the plaques would be counted and expressed as cells per square millimeter.
2.5. ELISA for Inflammatory Cytokines
-
Sample Preparation: A portion of the aortic tissue would be homogenized in a lysis buffer to extract proteins.
-
Analysis: The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the aortic tissue homogenates would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Visualizations: Workflow and Signaling Pathway
3.1. Experimental Workflow
Caption: Preclinical trial workflow for this compound vs. Placebo.
3.2. Hypothetical Signaling Pathway: Modulation of NF-κB in Atherosclerosis
Carbamate compounds have been shown to affect signaling pathways related to oxidative stress and inflammation.[2] A plausible mechanism for this compound's anti-atherosclerotic effect could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation in vascular cells.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
This comprehensive guide provides a framework for a preclinical, placebo-controlled study of this compound. By adhering to rigorous experimental protocols and utilizing clear data presentation and visualization, researchers can effectively evaluate the therapeutic potential and underlying mechanisms of novel drug candidates.
References
Assessing the Synergistic Potential of Pyricarbate in Combination Lipid-Lowering Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Pyricarbate, a historical lipid-lowering agent, and its potential for synergistic effects when combined with other classes of lipid-lowering drugs. Due to the limited recent clinical data on this compound combination therapies, this guide synthesizes foundational preclinical data on this compound monotherapy with established knowledge of other lipid-lowering agents to explore theoretical synergistic benefits and mechanisms.
This compound: Mechanism of Action and Monotherapy Efficacy
This compound, also known as pyridinolcarbamate, has demonstrated efficacy in reducing serum lipids and mitigating the development of atherosclerosis in preclinical models. While the precise molecular mechanism is not fully elucidated in recent literature, early studies suggest it influences lipid metabolism and exhibits anti-atherosclerotic properties.
A key preclinical study in a rabbit model of hypercholesterolemia provides the most detailed quantitative data on this compound's monotherapy effects.
Preclinical Data: this compound Monotherapy in Hypercholesterolemic Rabbits
An experimental study investigated the effects of this compound (pyridinolcarbamate) in rabbits fed a high-cholesterol diet for 12 weeks. The study provides valuable insights into the drug's lipid-lowering and anti-atherosclerotic capabilities.[1]
Experimental Protocol:
-
Animal Model: Rabbits were used for this study.
-
Experimental Groups:
-
Control Group: Fed a standard diet.
-
High-Cholesterol Group: Fed a diet supplemented with 1% cholesterol.
-
This compound Group: Fed a high-cholesterol diet supplemented with this compound (30 mg/kg body weight/day).
-
-
Duration: The experimental period was 12 weeks.
-
Parameters Measured:
-
Serum cholesterol levels
-
Serum phospholipid levels
-
Serum triglyceride levels
-
Aortic plaque formation (as a percentage of the aortic surface)
-
Quantitative Results:
| Parameter | Control Group | High-Cholesterol Group | High-Cholesterol + this compound Group |
| Serum Cholesterol | Normal | Markedly Elevated | Significantly Lowered (compared to High-Cholesterol Group) |
| Serum Phospholipids | Normal | Markedly Elevated | Significantly Lowered (compared to High-Cholesterol Group) |
| Serum Triglycerides | Normal | Not Significantly Different from Control | Persistently Decreased |
| Aortic Plaque Formation | No Lesions | 74% ± 8% | 27% ± 6% |
Synergistic Potential of this compound with Other Lipid-Lowering Agents
While robust, modern clinical data on the synergistic effects of this compound with other lipid-lowering agents are scarce, a 1980 clinical study reported the use of Pyridinolcarbamate in combination with clofibrate (B1669205) for the treatment of chronic ischemic cardiopathy, suggesting a historical basis for such combination therapies.[2] To explore the potential synergies, we can extrapolate from the known mechanisms of major lipid-lowering drug classes.
Potential Combination with Fibrates (e.g., Clofibrate, Fenofibrate)
Mechanism of Fibrates: Fibrates primarily activate the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to:
-
Increased synthesis of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased production of apolipoprotein C-III, an inhibitor of LPL.
-
Increased production of apolipoproteins A-I and A-II, leading to increased HDL cholesterol.
Potential Synergy with this compound: Given that preclinical data shows this compound can persistently decrease serum triglycerides, a combination with a fibrate could offer a potent synergistic effect on triglyceride reduction.[1] The distinct mechanisms—this compound's less-defined pathway and the well-established PPARα agonism of fibrates—could target different aspects of triglyceride metabolism, leading to a more comprehensive lipid-lowering effect.
Potential Combination with Statins (HMG-CoA Reductase Inhibitors)
Mechanism of Statins: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to:
-
Decreased intracellular cholesterol levels in hepatocytes.
-
Upregulation of LDL receptors on the surface of hepatocytes.
-
Increased clearance of LDL cholesterol from the circulation.
Potential Synergy with this compound: this compound's ability to significantly lower serum cholesterol in preclinical models suggests a potential additive or synergistic effect when combined with a statin.[1] If this compound's mechanism of cholesterol reduction is independent of HMG-CoA reductase inhibition, the combination could target cholesterol homeostasis through two distinct pathways, potentially leading to greater LDL cholesterol reduction than either agent alone.
Visualizing the Pathways and Workflows
To better understand the potential interactions and experimental designs, the following diagrams illustrate the key signaling pathways and a hypothetical experimental workflow for assessing synergistic effects.
Caption: Mechanisms of Action of Different Lipid-Lowering Agent Classes.
Caption: Hypothetical Workflow for a Preclinical Synergistic Effects Study.
Conclusion
The available preclinical data indicate that this compound is effective as a monotherapy in reducing key lipid parameters and mitigating atherosclerosis. While direct, contemporary evidence for its synergistic effects with other lipid-lowering agents is lacking, its historical use in combination with a fibrate and its distinct potential mechanism of action suggest that it could offer additive or synergistic benefits. Further preclinical and clinical studies are warranted to rigorously evaluate the efficacy and safety of this compound in combination therapies and to fully elucidate its molecular mechanism of action. Such research could potentially revive interest in this compound as a component of a multi-faceted approach to managing complex dyslipidemias.
References
- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Pyricarbate and its Analogues in Vascular Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Pyricarbate and its functionally related analogues, Xymedon and Pentoxifylline, in the context of vascular disorders, primarily atherosclerosis. The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Introduction to this compound and its Analogues
This compound (pyridinol carbamate) is a drug that has been used in the treatment of atherosclerosis, hyperlipidemias, and thromboembolic disorders. Its therapeutic effects are believed to stem from its influence on lipid metabolism and vascular function. In this review, we compare this compound with two other agents used in vascular diseases: Xymedon, a pyrimidine (B1678525) derivative with anti-atherosclerotic properties, and Pentoxifylline, a rheologic modifier used for peripheral artery disease. While not direct structural analogues, their application in similar therapeutic areas provides a valuable basis for comparison.
Comparative Efficacy and Therapeutic Potential
The therapeutic potential of this compound, Xymedon, and Pentoxifylline has been evaluated in various preclinical and clinical settings. A summary of their reported efficacy is presented below.
Table 1: Comparative Efficacy of this compound, Xymedon, and Pentoxifylline in Vascular Disorders
| Compound | Indication | Key Efficacy Findings | Supporting Data |
| This compound | Atherosclerosis Obliterans | - Significant prolongation of walking distance in patients.[1] - No significant changes in resting blood flow, systolic pressure in lower limbs, or claudication distance on a treadmill.[1] | - Double-blind, cross-over clinical trial.[1] |
| Hyperlipidemia (related compound beta-pyridylcarbinol) | - Reduced total cholesterol from 410 +/- 39 mg/dl to 319 +/- 19 mg/dl (p < 0.05).[2] - Reduced LDL-cholesterol by 25%.[2] | - Clinical trial in patients with primary hyperlipoproteinemia type IIa.[2] | |
| Xymedon | Experimental Atherosclerosis (rabbits) | - Aortic atherosclerotic damage index reduced by 1.8-fold compared to cholesterol-fed controls. - Comparable anti-atherosclerotic effect to this compound in the same model. | - Preclinical study in rabbits with cholesterol-induced atherosclerosis. |
| Pentoxifylline | Intermittent Claudication | - Significant increase in pain-free walking distance (median increase of 285m at 3 months and 387m at 6 months, p < 0.01).[3] | - Real-world, prospective, observational study in 1015 patients.[3] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, Xymedon, and Pentoxifylline are mediated by distinct mechanisms of action.
This compound
The precise mechanism of action of this compound is not fully elucidated. However, studies suggest two potential pathways:
-
Modulation of Biogenic Amines: this compound has been shown to increase the concentration of noradrenaline in the heart, blood vessels, and brain, and 5-hydroxytryptamine (serotonin) in the brain of rats.[4] The link between this effect and its anti-atherosclerotic properties requires further investigation but may involve modulation of vascular tone and permeability.
-
Hypolipidemic Effects: The related compound, beta-pyridylcarbinol, has demonstrated a clear ability to lower total and LDL cholesterol, suggesting that this compound may share a similar mechanism related to lipid metabolism.[2][5]
Xymedon
Xymedon's anti-atherosclerotic effect is primarily attributed to its impact on cholesterol metabolism, specifically through the inhibition of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT).
-
ACAT Inhibition: By inhibiting ACAT, Xymedon reduces the esterification of cholesterol within macrophages. This prevents the accumulation of cholesteryl esters and the formation of foam cells, a key initial step in the development of atherosclerotic plaques.
Pentoxifylline
Pentoxifylline's therapeutic effects in peripheral artery disease are primarily due to its hemorheological and anti-inflammatory properties, mediated by the inhibition of phosphodiesterase (PDE).
-
Phosphodiesterase Inhibition: Pentoxifylline inhibits PDE, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP has several downstream effects, including:
-
Improved Erythrocyte Flexibility: Enhanced red blood cell deformability allows for better passage through narrowed capillaries.
-
Inhibition of Platelet Aggregation: Reduced platelet clumping decreases the risk of thrombus formation.
-
Vasodilation: Relaxation of vascular smooth muscle leads to increased blood flow.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production.
-
Experimental Protocols
The evaluation of the anti-atherosclerotic potential of these compounds often relies on standardized preclinical and in vitro models.
Induction of Experimental Atherosclerosis in Rabbits
This protocol is commonly used to study the efficacy of anti-atherosclerotic agents like this compound and Xymedon.
-
Animal Model: Male New Zealand White rabbits are typically used.
-
Diet: Atherosclerosis is induced by feeding a high-cholesterol diet (HCD), often containing 1-2% cholesterol, for a period of 8-12 weeks.
-
Treatment: The test compound (e.g., this compound or Xymedon) is administered orally daily at a specified dose (e.g., 30 mg/kg). A control group receives the HCD without the test compound.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and the aortas are excised. The extent of atherosclerotic plaque formation is quantified, often by staining with Sudan IV and calculating the percentage of the aortic surface area covered by lesions (Atherosclerotic Damage Index). Plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) are also analyzed.
In Vitro Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition Assay
This assay is used to determine the direct inhibitory effect of compounds like Xymedon on the ACAT enzyme.[6][7]
-
Enzyme Source: Microsomal fractions are prepared from tissues with high ACAT activity, such as the liver or macrophages.
-
Substrates: The assay uses a source of cholesterol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.
-
Incubation: The microsomal preparation is incubated with the test compound at various concentrations. The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
Lipid Extraction and Separation: After a set incubation period, the reaction is stopped, and lipids are extracted. The radiolabeled cholesteryl esters are separated from the unreacted fatty acyl-CoA using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the cholesteryl ester band is quantified using a scintillation counter.
-
Data Analysis: The percentage of ACAT inhibition is calculated for each concentration of the test compound, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion
This compound, Xymedon, and Pentoxifylline represent three distinct approaches to the management of vascular disorders. This compound shows promise in improving clinical symptoms of atherosclerosis obliterans, potentially through modulation of biogenic amines and lipid metabolism. Xymedon offers a targeted approach by inhibiting ACAT and reducing foam cell formation, with efficacy comparable to this compound in preclinical models. Pentoxifylline provides a well-established mechanism for improving blood flow in peripheral artery disease through its effects on blood rheology and inflammation.
Further research is warranted to fully elucidate the mechanism of action of this compound and to obtain more robust quantitative clinical data for its efficacy. Comparative clinical trials directly evaluating these three agents would be invaluable in determining their relative therapeutic potential and guiding the development of novel treatments for atherosclerotic vascular disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other emerging therapies.
References
- 1. The effect of pyridinolcarbamate after acute and chronic administration in patients with atherosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of beta-pyridylcarbinol on lipids and lipoprotein in primary type IIa hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real world data from a multi-centre study on the effects of cilostazol on pain symptoms and walking distance in patients with peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Treatment with high-dose beta-pyridylcarbinol: results in patients with hypercholesterinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pyricarbate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Pyricarbate, a carbamate (B1207046) compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general guidelines for the disposal of carbamate pesticides and standard protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous waste stream. Adherence to institutional and regulatory guidelines is essential.
-
Waste Classification: Treat all this compound waste, including unused product and contaminated materials, as hazardous waste. Carbamate-containing wastes are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Segregation: Do not mix this compound waste with other chemical waste streams. Collect it in a dedicated, chemically compatible, and leak-proof container.
-
Containerization and Labeling:
-
Use a container that can be securely sealed.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (1882-26-4).
-
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Engage Professional Disposal Services: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
EPA-Approved Treatment Technologies for Carbamate Wastes
Due to the challenges in measuring concentration limits for carbamate constituents, the EPA has established Best Demonstrated Available Technologies (BDAT) as alternative treatment standards before land disposal.
| Waste Type | EPA-Approved Treatment Technology | Description |
| Non-Wastewaters | Combustion (CMBST) | High-temperature destruction of hazardous constituents. |
| Wastewaters | Combustion (CMBST) | High-temperature destruction of hazardous constituents. |
| Chemical Oxidation (CHOXD) | Use of oxidizing agents to break down hazardous compounds. | |
| Biodegradation (BIODG) | Use of microorganisms to decompose organic waste. | |
| Carbon Adsorption (CARBN) | Use of activated carbon to remove organic |
Essential Safety and Logistics for Handling Pyricarbate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Pyricarbate (CAS: 1882-26-4), including operational and disposal plans. The following procedural guidance is based on available safety data for this compound and general best practices for handling carbamate (B1207046) compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 1882-26-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][3] |
| Molecular Weight | 253.25 g/mol | [1][3] |
| Appearance | Solid powder[3], Needles from methanol (B129727) or acetone[2] | |
| Melting Point | 136-137 °C | [2][4] |
| Boiling Point | 440.5 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water.[2] Soluble in DMSO.[3] |
Toxicological Data
This compound is described as moderately toxic by ingestion and can be an irritant.[5][6] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5]
| Test | Species | Dose | Source |
| Oral LD50 | Mice | 4500 mg/kg | [2] |
| Oral LD50 | Rats | 3400 mg/kg | [2] |
| Oral LD50 | Rabbits | 5200 mg/kg | [2] |
| Oral LD50 | Dogs | 1000 mg/kg | [2] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound with detailed PPE recommendations was not available, the following general guidance for handling carbamate compounds should be followed to minimize exposure.
| Equipment | Specification |
| Eye Protection | Chemical splash goggles or safety glasses. A face shield may be necessary for splash hazards.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[7][8] |
| Body Protection | A laboratory coat is required. For larger quantities or increased risk of splash, chemical-resistant aprons or coveralls are recommended.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Empty Containers: Triple rinse containers that held this compound with a suitable solvent. The first rinseate should be collected as hazardous waste.[10][11] After thorough rinsing and drying, deface the label before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.[11]
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Pyridinolcarbamate | C11H15N3O4 | CID 4990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridinol Carbamate [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS#:1882-26-4 | Chemsrc [chemsrc.com]
- 5. CAS No.1882-26-4,this compound Suppliers [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
